[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid
Description
Properties
IUPAC Name |
2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11(4)5-6-15-7-8(12)13/h5-7H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKKAUDHHVGGKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593819 | |
| Record name | {2-[(tert-Butoxycarbonyl)(methyl)amino]ethoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756874-17-6 | |
| Record name | {2-[(tert-Butoxycarbonyl)(methyl)amino]ethoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Theoretical ¹H NMR Analysis of [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid: A Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth analysis of the theoretical ¹H Nuclear Magnetic Resonance (NMR) spectrum of [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid. This compound, featuring a Boc-protected amine, an N-methyl group, an ethoxy linker, and a terminal carboxylic acid, serves as an excellent model for illustrating the principles of structural elucidation by NMR. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for routine characterization of organic molecules. We will deconstruct the molecule's structure to identify unique proton environments and, by applying foundational NMR principles, predict the chemical shift, integration, multiplicity, and coupling constants for each signal. The causality behind these predictions is explained, grounded in established theory and supported by authoritative references.
Foundational Principles of ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of hydrogen nuclei (protons). The resulting spectrum is a plot of signal intensity versus chemical shift, which reveals four key types of information:
-
Number of Signals: Indicates the number of chemically non-equivalent sets of protons in the molecule.[1]
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) reveals the electronic environment of a proton.[2][3] Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift (to a lower ppm value).[4][5]
-
Integration: The area under each signal is proportional to the number of protons it represents.[1]
-
Multiplicity (Splitting): The splitting of a signal into multiple lines (e.g., a doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. This phenomenon, known as spin-spin coupling, follows the n+1 rule, where 'n' is the number of adjacent, equivalent protons.[1][6] The distance between these split lines is the coupling constant (J), measured in Hertz (Hz).[7]
Molecular Structure and Proton Environments
To predict the ¹H NMR spectrum, we must first identify all unique proton environments within [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid. The structure is systematically labeled below to facilitate discussion.
Caption: Labeled proton environments in the target molecule.
There are six chemically distinct sets of protons, labeled a through f :
-
a: Nine equivalent protons of the tert-butyl group on the Boc protector.
-
b: Three equivalent protons of the N-methyl group.
-
c: Two protons of the methylene group adjacent to the nitrogen atom.
-
d: Two protons of the methylene group adjacent to the ethoxy oxygen atom.
-
e: Two protons of the methylene group alpha to the carboxylic acid.
-
f: One acidic proton of the carboxylic acid group.
Detailed Spectral Prediction and Rationale
The predicted ¹H NMR parameters for each proton environment are detailed below. The analysis assumes a standard deuterated solvent like CDCl₃ or DMSO-d₆. The exact chemical shift of the acidic proton (f ) is highly dependent on solvent, concentration, and temperature.[8]
Protons 'a': The Boc Group Singlet (9H)
-
Predicted Chemical Shift (δ): ~1.45 ppm. The nine protons on the three methyl groups of the tert-butoxycarbonyl (Boc) group are all chemically equivalent due to free rotation. They are attached to a quaternary carbon, which is bonded to an oxygen atom. These protons are in a shielded, alkane-like environment, resulting in a signal at a high field (low ppm). The typical range for Boc group protons is 1.4-1.5 ppm.[9]
-
Predicted Integration: 9H. There are nine chemically equivalent protons.
-
Predicted Multiplicity: Singlet (s). These protons have no adjacent protons to couple with, so the signal will appear as a sharp singlet.
Protons 'b': The N-Methyl Singlet (3H)
-
Predicted Chemical Shift (δ): ~2.90 ppm. The three protons of the methyl group are attached to a nitrogen atom. The nitrogen is part of a carbamate functionality, making it electron-withdrawing. This deshields the methyl protons, shifting their signal downfield compared to a simple alkyl amine. The presence of the carbonyl group in the Boc protector further enhances this effect.
-
Predicted Integration: 3H. There are three equivalent protons.
-
Predicted Multiplicity: Singlet (s). There are no protons on the adjacent nitrogen or other neighboring atoms for coupling to occur.
Protons 'c': The N-Methylene Triplet (2H)
-
Predicted Chemical Shift (δ): ~3.55 ppm. These methylene protons are directly attached to the electron-withdrawing nitrogen atom of the carbamate, causing a significant downfield shift.
-
Predicted Integration: 2H. There are two equivalent protons.
-
Predicted Multiplicity: Triplet (t). These protons are adjacent to the two protons of the 'd' methylene group. According to the n+1 rule, their signal will be split into a triplet (2+1=3).
-
Predicted Coupling Constant (J): ~5-7 Hz. This represents a typical three-bond (vicinal) coupling through a freely rotating C-C single bond.
Protons 'd': The O-Methylene Triplet (2H)
-
Predicted Chemical Shift (δ): ~3.70 ppm. These methylene protons are bonded to a carbon that is adjacent to an ether oxygen. Oxygen is highly electronegative and strongly deshields adjacent protons, shifting the signal downfield.[4] Their chemical shift is expected to be slightly further downfield than protons 'c'.
-
Predicted Integration: 2H. There are two equivalent protons.
-
Predicted Multiplicity: Triplet (t). These protons are coupled to the two adjacent 'c' protons, resulting in a triplet signal (2+1=3). The coupling constant will be identical to that observed for signal 'c'.
-
Predicted Coupling Constant (J): ~5-7 Hz.
Protons 'e': The α-Methylene Singlet (2H)
-
Predicted Chemical Shift (δ): ~4.15 ppm. These protons experience deshielding from two sources: the adjacent ether oxygen and the anisotropic effect of the carbonyl group (C=O) of the carboxylic acid. The combined electron-withdrawing nature of these two functional groups results in the most downfield signal of all the CH₂ groups. Protons on carbons adjacent to ethers typically appear at 3.3-4.5 ppm, while those alpha to carboxylic acids are around 2-3 ppm.[4][10] The proximity to the ether oxygen dominates here, placing the signal above 4.0 ppm.
-
Predicted Integration: 2H. There are two equivalent protons.
-
Predicted Multiplicity: Singlet (s). The adjacent oxygen atom has no protons and thus prevents spin-spin coupling to the carboxylic acid proton.
Proton 'f': The Carboxylic Acid Singlet (1H)
-
Predicted Chemical Shift (δ): >10.0 ppm (broad). The proton of a carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms.[10] Its signal appears far downfield, typically in the 10-12 ppm range.[3][4] This signal is often broad due to hydrogen bonding and rapid chemical exchange with trace amounts of water or other acidic protons in the solvent.[10] This exchange can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the signal to disappear.
-
Predicted Integration: 1H. There is only one carboxylic acid proton.
-
Predicted Multiplicity: Singlet (s, broad). Due to chemical exchange, this proton does not typically couple with neighboring protons.
Summary of Predicted ¹H NMR Spectrum
The quantitative predictions for the ¹H NMR spectrum of [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid are summarized in the table below for easy reference.
| Signal Label | Assignment | Predicted δ (ppm) | Integration | Multiplicity | J (Hz) | Rationale |
| a | (CH₃)₃C- | 1.45 | 9H | Singlet (s) | N/A | Shielded protons of the Boc group. |
| b | -N(CH₃)- | 2.90 | 3H | Singlet (s) | N/A | Deshielded by the N-carbamate group. |
| c | -N-CH₂- | 3.55 | 2H | Triplet (t) | 5-7 | Deshielded by nitrogen; coupled to 'd'. |
| d | -O-CH₂- | 3.70 | 2H | Triplet (t) | 5-7 | Deshielded by ether oxygen; coupled to 'c'. |
| e | -O-CH₂-COOH | 4.15 | 2H | Singlet (s) | N/A | Strongly deshielded by ether O and COOH. |
| f | -COOH | >10.0 | 1H | Singlet (s, broad) | N/A | Highly deshielded acidic proton. |
Methodology for Spectrum Prediction
The process of predicting a theoretical NMR spectrum from a known chemical structure is a systematic workflow grounded in the fundamental principles of the technique. This process is crucial for confirming the identity and purity of synthesized compounds.
Step-by-Step Protocol for ¹H NMR Spectrum Prediction
-
Analyze the Molecular Structure: Draw the molecule and identify all sources of symmetry. Protons that are interchangeable by a symmetry operation (like rotation or reflection) are chemically equivalent and will produce a single signal.
-
Identify Unique Proton Environments: Group all equivalent protons together and label each unique set.
-
Determine Integration: Count the number of protons in each unique set. This number corresponds to the relative area of that signal in the spectrum.
-
Predict Chemical Shifts: For each set of protons, examine the local electronic environment. Consider the effects of electronegative atoms (O, N), double and triple bonds, and aromatic rings. Use correlation tables or chemical shift calculators as a guide, remembering that effects are additive.[11]
-
Determine Multiplicity (Splitting): For each signal, identify all non-equivalent protons on adjacent carbon atoms. Apply the n+1 rule, where 'n' is the number of these neighboring protons. If there are different sets of neighbors, the multiplicity will be more complex (e.g., a doublet of doublets).
-
Estimate Coupling Constants (J): Predict the J-values for coupled protons. Vicinal couplings (³J) in freely rotating systems are typically 5-8 Hz, while geminal (²J) and long-range couplings are often smaller.[12]
-
Assemble the Spectrum: Sketch the final spectrum by drawing each signal at its predicted chemical shift with the appropriate integration and multiplicity.
Prediction Workflow Diagram
Caption: Workflow for predicting a ¹H NMR spectrum.
Conclusion
The theoretical ¹H NMR spectrum of [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid is predicted to exhibit six distinct signals, each corresponding to a unique proton environment. The spectrum is characterized by a prominent singlet for the Boc group at high field, four signals in the mid-field region representing the N-methyl and three different methylene groups, and a characteristic broad singlet for the carboxylic acid proton at very low field. This detailed, first-principles analysis provides a robust template for the verification of this molecule's synthesis and serves as a practical guide for interpreting the NMR spectra of other complex, polyfunctional molecules in a research and development setting.
References
-
UCL. (n.d.). Chemical shifts. Retrieved from [Link]
-
University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 20). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
-
Organic Chemistry Tutor. (2021, February 4). S'21 - NMR 14 - J values (coupling constants). Retrieved from [Link]
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Methodological & Application
Application Note: Selective N-Terminal PEGylation of Therapeutic Proteins Using Ethoxy Acetic Acid Derivatives
Introduction: The Imperative for Site-Specific Protein Modification
The therapeutic efficacy of protein-based drugs is often hampered by their short in-vivo half-life, immunogenicity, and susceptibility to proteolytic degradation. Covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, has emerged as a leading strategy to overcome these limitations. PEGylation increases the hydrodynamic volume of the protein, which reduces renal clearance and shields it from proteolytic enzymes and the immune system, thereby extending its circulation time and improving its therapeutic index. However, traditional PEGylation methods often result in a heterogeneous mixture of randomly modified proteins, which can lead to a loss of biological activity if the PEG moiety is attached at or near the active site.
Site-specific PEGylation, particularly at the N-terminus, offers a solution to this challenge by producing a homogeneous product with preserved bioactivity. The N-terminal α-amine is a unique site in most proteins, and its selective modification can be achieved by exploiting the difference in its pKa (typically 7.6-8.0) compared to the ε-amine of lysine residues (pKa ~10.0-10.2). This application note provides a detailed guide to performing selective N-terminal PEGylation using methoxy PEG (mPEG) activated with an ethoxyacetaldehyde functional group. This method leverages reductive amination chemistry to form a stable, covalent bond between the PEG polymer and the protein's N-terminus.
Mechanism of Selective N-Terminal PEGylation
The selectivity of N-terminal PEGylation with aldehyde derivatives, such as mPEG-ethoxyacetaldehyde, is primarily governed by controlling the reaction pH. At a slightly acidic pH (typically 5.0-6.5), the N-terminal α-amine is largely unprotonated and thus nucleophilic, while the ε-amines of lysine residues are predominantly protonated (in the form of -NH3+) and therefore unreactive.
The reaction proceeds in two key steps:
-
Schiff Base Formation: The unprotonated N-terminal α-amine acts as a nucleophile, attacking the carbonyl carbon of the mPEG-ethoxyacetaldehyde. This leads to the formation of an unstable imine intermediate, also known as a Schiff base.
-
Reductive Amination: A mild reducing agent, such as sodium cyanoborohydride (NaCNBH3) or picoline borane, is introduced to reduce the Schiff base. This results in the formation of a stable, covalent secondary amine linkage between the PEG moiety and the protein's N-terminus.
The preservation of a positive charge at the N-terminus (as a secondary amine) through reductive amination, as opposed to the charge neutralization that occurs with acylation methods, can be crucial for maintaining the biological activity of certain proteins.
Figure 1: Mechanism of selective N-terminal PEGylation via reductive amination.
Materials and Reagents
Materials
-
Protein of interest (purified, in a suitable buffer)
-
mPEG-Ethoxyacetaldehyde (ensure high purity and low polydispersity)
-
Sodium Cyanoborohydride (NaCNBH3)
-
Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Dialysis tubing or centrifugal ultrafiltration devices (with appropriate molecular weight cut-off)
-
Chromatography columns (Ion-Exchange and/or Size-Exclusion)
-
Spectrophotometer
-
SDS-PAGE system
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
-
HPLC system with a suitable column
Reagent Preparation
-
Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete in the reaction.
-
mPEG-Ethoxyacetaldehyde Stock Solution: Prepare a fresh stock solution of mPEG-Ethoxyacetaldehyde in the Reaction Buffer at a concentration of 100 mg/mL.
-
Reducing Agent Stock Solution: Prepare a fresh stock solution of Sodium Cyanoborohydride at 500 mM in the Reaction Buffer. Caution: NaCNBH3 is toxic and should be handled in a fume hood with appropriate personal protective equipment.
Experimental Protocols
Protocol 1: Optimization of PEGylation Reaction
To achieve optimal mono-PEGylation at the N-terminus while minimizing di- and multi-PEGylated products, it is crucial to optimize the molar ratio of mPEG-Ethoxyacetaldehyde to the protein.
-
Setup: In separate microcentrifuge tubes, add the protein solution to achieve a final concentration of 2 mg/mL.
-
PEG Addition: Add the mPEG-Ethoxyacetaldehyde stock solution to each tube to achieve different molar excess ratios (e.g., 2:1, 5:1, 10:1, 20:1 PEG:protein).
-
Initiation: Add the Sodium Cyanoborohydride stock solution to a final concentration of 20 mM.
-
Incubation: Gently mix and incubate the reactions at 4°C for 12-24 hours.
-
Analysis: Analyze the reaction products by SDS-PAGE to determine the optimal molar ratio that yields the highest conversion to the mono-PEGylated form.
| Parameter | Range | Recommendation | Rationale |
| pH | 5.0 - 7.0 | 6.0 | Balances N-terminal reactivity with protein stability. |
| Temperature | 4°C - 25°C | 4°C | Minimizes potential side reactions and protein degradation. |
| Molar Ratio (PEG:Protein) | 2:1 - 50:1 | 5:1 to 20:1 | Higher ratios increase yield but risk multi-PEGylation. |
| Reaction Time | 2 - 24 hours | 12 hours | Sufficient for high conversion; longer times may not improve yield. |
Table 1: Key parameters for optimizing the N-terminal PEGylation reaction.
Protocol 2: Scaled-Up N-Terminal PEGylation
-
Reaction Setup: Based on the optimization results, combine the protein solution, mPEG-Ethoxyacetaldehyde, and Reaction Buffer in a suitable reaction vessel.
-
Initiation: Add the required volume of Sodium Cyanoborohydride stock solution to the reaction mixture.
-
Incubation: Incubate the reaction at 4°C with gentle stirring for the optimized duration (e.g., 12 hours).
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM Tris. This will consume any unreacted mPEG-Ethoxyacetaldehyde. Incubate for 1 hour at room temperature.
Protocol 3: Purification of the PEGylated Protein
Purification is essential to separate the mono-PEGylated protein from unreacted protein, excess PEG, and multi-PEGylated species. A multi-step chromatography approach is often most effective.
Figure 2: A typical two-step purification workflow for PEGylated proteins.
-
Ion-Exchange Chromatography (IEX):
-
Equilibrate an IEX column (cation or anion exchange, depending on the protein's pI) with a low-salt buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute with a salt gradient. The PEGylated protein will typically elute at a different salt concentration than the unmodified protein due to the charge-shielding effect of the PEG chain.
-
Collect fractions and analyze by SDS-PAGE.
-
-
Size-Exclusion Chromatography (SEC):
-
Pool the fractions containing the mono-PEGylated protein from the IEX step.
-
Concentrate the pooled fractions if necessary.
-
Load the sample onto an SEC column equilibrated with a suitable storage buffer.
-
The PEGylated protein will elute earlier than the smaller, unmodified protein.
-
Collect the purified mono-PEGylated protein fractions.
-
Characterization and Analysis
Thorough characterization is required to confirm the success and homogeneity of the PEGylation.
-
SDS-PAGE: A primary tool for visualizing the increase in molecular weight. The PEGylated protein will migrate slower than the unmodified protein. Staining with both Coomassie blue (for protein) and barium iodide (for PEG) can be used for confirmation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the addition of a single PEG chain.
-
HPLC (Reversed-Phase or Ion-Exchange): Can be used to assess the purity of the final product and separate different PEGylated species.
-
Dynamic Light Scattering (DLS): Measures the increase in the hydrodynamic diameter of the protein after PEGylation.
-
Biological Activity Assay: A functional assay specific to the protein should be performed to confirm that the N-terminal modification has not compromised its biological activity.
| Analytical Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess molecular weight increase and purity | A distinct band at a higher MW compared to the native protein. |
| Mass Spectrometry | Confirm covalent modification and degree of PEGylation | A mass shift corresponding to the MW of one mPEG-ethoxyacetic acid chain. |
| HPLC (IEX or RP) | Quantify purity and resolve isomers | A major peak for the mono-PEGylated species, separated from native and multi-PEGylated forms. |
| Biological Assay | Determine retention of function | Activity should be comparable to or slightly reduced from the native protein. |
Table 2: Summary of analytical techniques for characterizing the N-terminal PEGylated protein.
Conclusion
Selective N-terminal PEGylation using ethoxy acetic acid derivatives is a powerful and precise method for enhancing the therapeutic properties of proteins. By carefully controlling reaction conditions, particularly pH, it is possible to achieve a high yield of homogeneous, mono-PEGylated product while preserving the protein's biological function. The protocols and analytical strategies outlined in this application note provide a robust framework for researchers to successfully implement this valuable bioconjugation technique, paving the way for the development of next-generation protein therapeutics with improved pharmacokinetic and pharmacodynamic profiles.
References
-
Kolte, A., Baradia, D., Patil, S., & Misra, A. (2014). PEG - A versatile conjugating ligand for drugs and drug delivery systems. ResearchGate. Available at: [Link]
-
Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459–476. Available at: [Link]
-
Gonçalves, J., & Caliceti, P. (2023). Chemical Conjugation of PEG. YouTube. Available at: [Link]
-
Pfister, D., & Morbidelli, M. (2014). Site-Specific PEGylation of Therapeutic Proteins. MDPI. Available at: [Link]
-
Turecek, P. L., Bossard, M. J., Schoetens, F., & Ivens, I. A. (2016). PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs. Creative PEGWorks. Available at: [Link]
-
Li, Y., et al. (2022). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers in Pharmacology. Available at: [Link]
-
Fang, Y., et al. (2017). Selective N-terminal functionalization of native peptides and proteins. Nature Protocols. Available at: [Link]
-
JenKem Technology. (2024). Activated PEG Aldehyde for N-terminal PEGylation. JenKem Technology. Available at: [Link]
-
Pikal, M. J., & Rigsbee, D. R. (1997). PEGylation prevents the N-terminal degradation of megakaryocyte growth and development factor. Pharmaceutical Research. Available at: [Link]
-
Deiters, A., & Cropp, T. A. (2015). Site-Specific PEGylation of Therapeutic Proteins. Molecules. Available at: [Link]
-
Meneguetti, G. P., et al. (2019). A general scheme of protein PEGylation at N-terminus. ResearchGate. Available at: [Link]
-
Lund University Publications. (2017). Optimization of a PEGylation process. Lund University. Available at: [Link]
-
Al-Hatamleh, M. A. I., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Polymers. Available at: [Link]
-
Meneguetti, G. P., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Zhang, Y., et al. (2025). Site-specific PEGylation of proteins: Insights into structural and functional changes. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Fee, C. J., & Van Alstine, J. M. (2006). Purification of pegylated proteins. PubMed. Available at: [Link]
-
Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). A review on impact of pegylation on biopharmaceuticals. ScienceScholar. Available at: [Link]
-
Zhang, Y., et al. (2025). Site-specific PEGylation of proteins: Insights into structural and functional changes. ResearchGate. Available at: [Link]
-
Nanocs. (n.d.). mPEG propionaldehyde. Nanocs. Available at: [Link]
-
Biopharma PEG. (n.d.). mPEG-pALD, mPEG-propionaldehyde. Biopharma PEG. Available at: [Link]
-
Kumar, S., & Krishnan, M. (2023). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. MDPI. Available at: [Link]
-
Fang, Y., et al. (2017). Selective N-terminal Functionalization of Native Peptides and Proteins. ResearchGate. Available at: [Link]
-
Kim, S. (2020). N-terminal specific protein modification. SlideShare. Available at: [Link]
-
Wang, Y., et al. (2011). A PEGylation technology of L-asparaginase with monomethoxy polyethylene glycol-propionaldehyde. PubMed. Available at: [Link]
-
Creative PEGWorks. (n.d.). 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle. Creative PEGWorks. Available at: [Link]
-
Ji, C., et al. (2009). Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. Analytical Chemistry. Available at: [Link]
-
Fang, Y., et al. (2017). Selective modification of protein N-terminus. ResearchGate. Available at: [Link]
-
Fee, C. J., & Van Alstine, J. M. (2004). Purification and Production of Pegylated Proteins using Membrane Processes. Blacklight. Available at: [Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in Boc-Protected Amino Acid Synthesis
Welcome to the Technical Support Center for peptide synthesis utilizing Boc-protected amino acids. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into common side reactions. This resource goes beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only solve current issues but also prevent future ones.
PART 1: Troubleshooting Guide: Common Side Reactions in Boc-SPPS
This section provides a detailed analysis of the most frequently encountered side reactions during solid-phase peptide synthesis (SPPS) using Boc chemistry. Each subsection explains the problem, its underlying cause, and provides robust troubleshooting and prevention strategies.
Challenges in Nα-Boc Group Deprotection
Complete removal of the Nα-Boc protecting group at each cycle is critical for the successful synthesis of the target peptide. Failure in this step leads to deletion sequences, which are often difficult to separate from the desired product.
Problem: You observe a significant peptide population with one or more amino acids missing from the sequence (deletion peptides), as identified by mass spectrometry.
Causality: Incomplete deprotection of the Nα-Boc group means the N-terminus of the growing peptide chain remains blocked, preventing the subsequent amino acid from being coupled. This can be caused by:
-
Steric Hindrance: Bulky amino acid side chains near the N-terminus can physically block the access of trifluoroacetic acid (TFA) to the Boc group.
-
Peptide Aggregation: As the peptide chain elongates, it can fold back on itself, forming secondary structures that are stabilized by hydrogen bonds. This aggregation can make the peptide resin less permeable to reagents and solvents, leading to incomplete deprotection.
-
Residue-Specific Resistance: Certain amino acid derivatives, such as Boc-His(π-Bom), have been shown to be more resistant to standard TFA deprotection conditions. This can lead to deletion products at the N-terminus of these residues[1].
Troubleshooting & Prevention Protocol
-
Extend Deprotection Time: Increase the duration of the TFA treatment. A standard 20-30 minute deprotection may be insufficient for difficult sequences. Consider extending this to 45-60 minutes.
-
Increase TFA Concentration: While 50% TFA in dichloromethane (DCM) is standard, increasing the concentration to 60-70% can enhance deprotection efficiency for resistant Boc groups[1].
-
Incorporate Chaotropic Agents: To disrupt aggregation, consider adding chaotropic salts like CuLi, NaClO4, or KSCN to your coupling and deprotection steps[2].
-
Solvent Disruption: Switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) can help to break up secondary structures and improve reagent accessibility[2].
-
Microwave-Assisted Synthesis: The use of microwave energy can accelerate both coupling and deprotection reactions, often overcoming issues related to aggregation and steric hindrance.
Side Reactions During Acidic Cleavage
The final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups are typically performed with strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). These harsh conditions can generate highly reactive carbocations that lead to a variety of side reactions.
1.2.1 t-Butylation of Sensitive Residues
Problem: Your mass spectrometry analysis shows unexpected mass additions of +56 Da, corresponding to the addition of a t-butyl group, particularly on tryptophan, methionine, and cysteine residues.
Causality: The acid-catalyzed removal of the Boc group generates a reactive t-butyl cation. This electrophile can then attack nucleophilic side chains of certain amino acids[3].
-
Tryptophan: The indole ring is highly susceptible to alkylation.
-
Methionine: The thioether side chain can be alkylated to form a sulfonium ion.
-
Cysteine: The free thiol is a potent nucleophile and readily reacts with the t-butyl cation[4].
Workflow for Preventing t-Butylation
Caption: Workflow for preventing t-butylation during cleavage.
Scavenger Selection Guide
The key to preventing t-butylation is the use of "scavengers" in the cleavage cocktail. These are molecules that are more nucleophilic than the amino acid side chains and will preferentially react with the t-butyl cations.
| Scavenger | Target Residue(s) | Mechanism of Action | Recommended Concentration | Reference |
| Anisole | Trp | Acts as an electrophilic aromatic substitution substrate for carbocations. | 5-10% (v/v) | |
| Thioanisole | Met, Cys | The sulfur atom is a soft nucleophile that effectively traps carbocations. | 5-10% (v/v) | [4] |
| 1,2-Ethanedithiol (EDT) | Trp, Cys | A dithiol that can reduce disulfide bonds and scavenge carbocations. | 2-5% (v/v) | [5] |
| Dimethyl Sulfide (DMS) | Met, Cys | A volatile scavenger that is easily removed during workup. | 5-10% (v/v) | |
| Triisopropylsilane (TIS) | Trp, Cys | Reduces carbocations via hydride transfer. | 1-5% (v/v) | [4] |
Note: Thioanisole should be used with caution in the presence of tryptophan, as its cation adducts can alkylate the indole ring.
1.2.2 Oxidation of Methionine
Problem: Mass spectrometry reveals a +16 Da mass addition to methionine-containing peptides, indicative of sulfoxide formation (Met(O)).
Causality: The thioether side chain of methionine is susceptible to oxidation under the strong acidic conditions of cleavage, especially in the presence of air[2]. This can also occur to a lesser extent during the repetitive TFA treatments for Boc removal in a long synthesis[6].
Troubleshooting & Prevention:
-
Inclusion of Reducing Agents: Add scavengers with reducing properties to the cleavage cocktail. Dithiothreitol (DTT) is effective in suppressing oxidation[2]. Dimethyl sulfide (DMS) also helps to prevent this side reaction.
-
Post-Cleavage Reduction: If oxidation has already occurred, the purified peptide containing Met(O) can often be reduced back to Met. A common method is treatment with N-methylmercaptoacetamide.
-
Use of Met(O) in Synthesis: For particularly sensitive sequences, Boc-Met(O)-OH can be used during the synthesis. The sulfoxide is stable to the synthesis conditions and can be reduced back to methionine after purification of the final peptide.
Sequence-Dependent Side Reactions
Certain amino acid sequences are predisposed to specific intramolecular side reactions.
1.3.1 Diketopiperazine Formation
Problem: The synthesis is prematurely terminated after the second amino acid, and the major product is a cyclic dipeptide (a diketopiperazine).
Causality: This side reaction is most common when Proline is in the first or second position. After the deprotection of the second amino acid, the newly freed N-terminal amine can attack the ester linkage of the C-terminal residue to the resin, forming a stable six-membered ring and cleaving the dipeptide from the support[2]. In Boc-SPPS, the protonated state of the N-terminal amine after TFA deprotection provides some protection against this, making it less common than in Fmoc synthesis[5].
Prevention Strategies:
-
In Situ Neutralization: Perform the neutralization of the N-terminal amine in the presence of the activated amino acid for the next coupling step. This ensures that intermolecular coupling is much faster than intramolecular cyclization[2].
-
Dipeptide Coupling: Instead of coupling the second amino acid individually, couple a pre-formed dipeptide of the first two residues. This bypasses the problematic dipeptide-resin intermediate[2].
1.3.2 Aspartimide Formation
Problem: HPLC analysis shows a pair of closely eluting peaks for peptides containing Asp, and mass spectrometry confirms they are isomers. This often results in a mixture of α- and β-aspartyl peptides.
Causality: The side-chain carboxyl group of aspartic acid can attack the backbone amide bond, forming a five-membered succinimide ring (aspartimide). This is particularly problematic in sequences like Asp-Gly, Asp-Ala, and Asp-Ser[2][5]. The aspartimide can then be hydrolyzed to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.
Mechanism of Aspartimide Formation
Caption: Mechanism of aspartimide formation and subsequent hydrolysis.
Prevention Strategies:
-
Optimized Protecting Groups: The use of the β-cyclohexyl ester (OcHx) for the side chain of aspartic acid can significantly reduce aspartimide formation compared to the standard benzyl ester (OBzl)[2].
-
Controlled Cleavage Conditions: Perform the final cleavage at a lower temperature (0-5 °C) to minimize this side reaction.
Amino Acid-Specific Side Reactions
Cysteine
-
Racemization: Cysteine is prone to racemization during activation for coupling[2]. Using coupling reagents like DIPCDI/HOBt can minimize this.
-
β-Elimination: Under basic conditions, cysteine can undergo β-elimination of the protected thiol group, leading to dehydroalanine.
-
S-Alkylation from Resin Linkers: During cleavage from Wang or Rink Amide resins, fragmentation of the linker can generate reactive species that alkylate the cysteine thiol[2].
Histidine
-
Racemization: Histidine is also highly susceptible to racemization during coupling[2]. Protecting the imidazole nitrogen with groups like the benzyloxymethyl (Bom) or tosyl (Tos) group can reduce this.
-
Incomplete Boc Deprotection: As mentioned, Boc-His(π-Bom) can be difficult to deprotect[1].
-
DNP Group Removal: If using the dinitrophenyl (Dnp) group for side-chain protection, it must be removed with a thiol, such as thiophenol, prior to the final acid cleavage[5].
-
N(τ)-Alkylation: The imidazole ring is nucleophilic and can be alkylated by neighboring residues or reagents, a phenomenon known as "Mitsunobu mischief" in some contexts[7].
PART 2: Frequently Asked Questions (FAQs)
Q1: My peptide is very hydrophobic and is aggregating. What is the first thing I should try?
A1: The first and often most effective strategy is to switch your solvent. Replace DCM with NMP or a mixture of DCM/NMP (1:1) for both the deprotection and coupling steps. NMP is a more polar, aprotic solvent that is excellent at disrupting the hydrogen bonds that cause aggregation[2].
Q2: I see a +71 Da modification on my final peptide. What could this be?
A2: A +71 Da modification often corresponds to the addition of a trifluoroacetyl group. This can happen if the neutralization step after TFA deprotection is incomplete, leaving a free trifluoroacetate anion that can acylate the N-terminal amine during the subsequent coupling step. Ensure thorough washing and complete neutralization.
Q3: Can I use Fmoc-based side-chain protecting groups in a Boc synthesis?
A3: Yes, this is the basis of "orthogonal" protection schemes. For example, you can use Boc for the Nα-terminus and an Fmoc-protected lysine side chain (Boc-Lys(Fmoc)-OH). The Fmoc group can be selectively removed with a base like piperidine, allowing for specific modification of the lysine side chain while the peptide is still on the resin and the N-terminus is Boc-protected.
Q4: How critical is the choice of resin in Boc-SPPS?
A4: The choice of resin is fundamental as it determines the C-terminus of your peptide. For a C-terminal carboxylic acid, a Merrifield or PAM resin is typically used[5]. For a C-terminal amide, a benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resin is required[5]. The stability of the linker on these resins is designed to withstand the repeated TFA treatments for Boc removal but be cleaved by strong acids like HF.
Q5: My final product is a complex mixture that is very difficult to purify. What are some general tips to improve purity?
A5:
-
Ensure High Coupling Efficiency: Use a monitoring test (like the Kaiser test) to ensure each coupling step goes to completion. If not, perform a double coupling.
-
Capping: After each coupling step, "cap" any unreacted N-terminal amines with acetic anhydride. This terminates the unreacted chains, making the final purification of the full-length product much easier.
-
Optimize Scavengers: A poorly chosen scavenger cocktail is a major source of side products. Tailor your scavenger mix to the specific amino acids in your sequence.
-
Low Substitution Resin: For long or difficult sequences, using a resin with a lower initial substitution can help to reduce aggregation[5].
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
Ghosh, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(7), 2137-2146. Retrieved from [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]
-
Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-515. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Bioconjugate Chemistry, 34(5), 844-853. Retrieved from [Link]
-
Barlos, K., et al. (1998). A side-reaction in the SPPS of Trp-containing peptides. ResearchGate. Retrieved from [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. Retrieved from [Link]
-
Isbell, J., et al. (2018). Mitsunobu mischief: neighbor-directed histidine N(τ)-alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. Organic & Biomolecular Chemistry, 16(46), 9048-9056. Retrieved from [Link]
Sources
- 1. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chempep.com [chempep.com]
- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu mischief: neighbor-directed histidine N(τ)-alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid Incorporation
Welcome to the technical support center for the successful incorporation of [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of utilizing this sterically hindered building block in peptide synthesis. Here, you will find field-proven insights and troubleshooting strategies to enhance your reaction yields and ensure the integrity of your final peptide product.
I. Frequently Asked Questions (FAQs)
Q1: Why am I observing low coupling efficiency when using standard coupling reagents like HBTU for [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid?
A1: The primary challenge with [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid is the steric hindrance presented by the N-methyl group. This bulkiness impedes the approach of the activated carboxyl group to the N-terminal amine of the peptide chain, slowing down the reaction rate and leading to incomplete coupling. Standard reagents like HBTU may not be potent enough to overcome this steric barrier effectively. We recommend utilizing more powerful coupling reagents specifically designed for hindered amino acids.[1][2][3]
Q2: What are the recommended coupling reagents for this specific building block?
A2: For sterically hindered and N-methylated amino acids, uronium/aminium or phosphonium salt-based reagents are generally more effective.[4][5] We recommend considering the following options:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as a highly efficient reagent for difficult couplings.[3][4]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU with comparable efficiency in many cases.
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that offers high coupling efficiency and a better safety profile due to the absence of explosive benzotriazole derivatives.[1][6]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole): These phosphonium-based reagents are also excellent choices for coupling N-methylated amino acids.[5]
Q3: Can I use carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) for this coupling?
A3: While carbodiimides are workhorse coupling reagents, they can be less efficient for sterically hindered couplings and may require additives to boost performance and minimize side reactions. If using DIC, it is crucial to include an additive such as Oxyma Pure (Ethyl cyanohydroxyiminoacetate) to enhance the reaction rate and suppress racemization.[7] However, for consistently high yields with this particular building block, uronium or phosphonium salt reagents are generally more reliable.
Q4: How long should I allow the coupling reaction to proceed?
A4: Due to the steric hindrance, a longer coupling time is generally required compared to standard amino acids. A typical starting point would be 2-4 hours at room temperature. However, the optimal time can vary depending on the specific sequence and reaction conditions. It is highly recommended to monitor the reaction progress using a qualitative test like the Kaiser test (for primary amines) or a bromophenol blue test (for secondary amines like N-methylated amino acids).[3]
II. Troubleshooting Guide: Enhancing Reaction Yield
Low coupling efficiency can be a multifaceted issue. This guide provides a systematic approach to troubleshooting and optimizing the incorporation of [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid.
Issue 1: Incomplete Coupling Despite Using a Recommended Reagent
If you are still observing low yields even with a potent coupling reagent, consider the following factors:
-
Reagent Equivalents: For difficult couplings, increasing the equivalents of the amino acid derivative and the coupling reagent can be beneficial. A typical starting point is 2-3 equivalents of each relative to the resin loading.
-
Base Selection and Equivalents: The choice and amount of base are critical. Diisopropylethylamine (DIEA) is a common choice. Ensure you are using an adequate amount, typically double the molar quantity of the amino acid derivative. For highly sensitive systems where racemization is a concern, a milder base like 2,4,6-collidine could be considered.
-
Double Coupling: If a single coupling reaction proves insufficient, a second coupling step can be performed. After the initial coupling, wash the resin and repeat the coupling procedure with fresh reagents.[8] This is a common strategy for incorporating sterically hindered residues.
Issue 2: Potential Side Reactions
-
Racemization: While less of a concern for this achiral building block, it is a critical consideration for chiral amino acids in your sequence. The use of additives like HOAt or Oxyma Pure can help minimize this side reaction.[8]
-
N-acylurea formation: This can occur when using carbodiimides, leading to a stable, unreactive species and reduced yield.[1] Using uronium or phosphonium salt reagents can circumvent this issue.
Experimental Protocol: Optimized Coupling of [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid
This protocol provides a robust starting point for achieving high coupling efficiency.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid
-
HATU
-
DIEA
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Piperidine (for Fmoc removal, if applicable)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Pre-activation: In a separate vessel, dissolve 3 equivalents of [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIEA. Allow the solution to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a bromophenol blue test to check for the presence of free secondary amines. A negative test (no color change) indicates reaction completion.
-
Washing: Once the coupling is complete, wash the resin with DMF (3 times) followed by DCM (3 times) and then DMF (3 times).
-
Double Coupling (Optional): If the monitoring test indicates incomplete coupling, repeat steps 4-7.
Data Presentation: Comparison of Coupling Reagents
| Coupling Reagent | Additive | Typical Coupling Time (hours) | Relative Efficiency for Hindered Couplings | Key Considerations |
| HBTU | HOBt | 2-4 | Moderate | May be insufficient for N-methylated residues. |
| HATU | - | 2-4 | High | Excellent for difficult couplings, but more expensive.[3][4] |
| HCTU | - | 2-4 | High | Cost-effective alternative to HATU. |
| COMU | - | 1-3 | High | Good solubility and enhanced safety profile.[1][6] |
| DIC | Oxyma Pure | 4-6 | Moderate to High | Prone to N-acylurea formation without an additive.[1] |
| PyBOP | HOAt | 2-4 | High | Effective for N-methylated amino acids.[5] |
III. Advanced Troubleshooting and Optimization
Microwave-Assisted Synthesis:
For particularly challenging sequences, microwave-assisted peptide synthesis (MAPS) can significantly enhance coupling efficiency.[2] The application of microwave energy can accelerate the reaction rate, often allowing for shorter coupling times and higher yields, even for sterically hindered residues.[7]
Solvent Effects:
While DMF is the most common solvent for solid-phase peptide synthesis, in cases of severe aggregation, alternative solvents or solvent mixtures can be beneficial. A mixture of DMF and DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) can help to disrupt secondary structures and improve reaction kinetics.[8]
Temperature Optimization:
While most couplings are performed at room temperature, gentle heating (e.g., to 40-50°C) can sometimes improve the yield for difficult couplings.[9] However, this should be done with caution, as elevated temperatures can also increase the risk of side reactions, particularly racemization of adjacent chiral amino acids.[8] Therefore, temperature optimization should be approached systematically.
IV. Visualizing the Workflow
Diagram 1: Decision Tree for Troubleshooting Low Yield
Caption: A workflow for troubleshooting low coupling yields.
Diagram 2: General Peptide Coupling Mechanism
Caption: A simplified overview of the peptide coupling reaction.
V. References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
-
Gagnon, D., & Boudreault, P.-L. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(9), 1639-1654. Retrieved from [Link]
-
Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
-
Barany, G., et al. (2002). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents. Retrieved from
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]
-
AAPPTec. Planning a Peptide Synthesis. Retrieved from [Link]
-
Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Katritzky, A. R., et al. (1997). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 62(23), 8106-8114. Retrieved from [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(4), 940-943. Retrieved from
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. peptide.com [peptide.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 8. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 9. jpt.com [jpt.com]
Technical Support Center: Purification of Peptides Containing [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic Acid
Welcome to the technical support center for the purification of peptides modified with [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this specific modification. The presence of the hydrophilic ethoxy-acetic acid linker, combined with the bulky and hydrophobic N-Boc and N-methyl groups, introduces complexities not encountered with standard peptides. This document provides in-depth troubleshooting guides and frequently asked questions to ensure successful purification.
Understanding the Challenge: The Unique Chemistry of the Moiety
The [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid moiety, often used as a linker, imparts a unique combination of properties to the peptide. The ethoxy-acetic acid backbone is hydrophilic, while the N-Boc group is bulky and significantly increases hydrophobicity. The N-methyl group can introduce conformational rigidity and hinder enzymatic degradation. These conflicting characteristics can lead to atypical behavior during purification, primarily by reversed-phase high-performance liquid chromatography (RP-HPLC), the most common technique for peptide purification.[1][2][]
Frequently Asked Questions (FAQs)
Q1: Why is my peptide exhibiting poor peak shape (tailing or broadening) during RP-HPLC?
A1: Poor peak shape is a common issue when purifying peptides with this modification. Several factors related to the [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid moiety can contribute to this:
-
Secondary Interactions: The N-methyl group and the Boc-protecting group can engage in secondary interactions with the silica backbone of the stationary phase, leading to peak tailing.[4]
-
Conformational Heterogeneity: The N-methyl group can restrict bond rotation, leading to the presence of multiple peptide conformers that may not be baseline resolved, resulting in broadened peaks.[5]
-
Hydrophobic/Hydrophilic Imbalance: The combination of a hydrophilic linker and a very hydrophobic Boc group can lead to mixed-mode interactions with the stationary phase, causing peak distortion.
Q2: My peptide is eluting much earlier/later than predicted by its amino acid sequence. Why is this happening?
A2: The retention time of a peptide in RP-HPLC is primarily determined by its overall hydrophobicity.[6] The [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid moiety significantly alters this:
-
Increased Hydrophobicity: The tert-butyl group of the Boc protecting group is highly hydrophobic and will dramatically increase the peptide's retention time on a C18 or C8 column.
-
Masking Effects: The hydrophilic ethoxy-acetic acid portion can be conformationally masked by the bulky Boc group and adjacent amino acid side chains, leading to a net increase in hydrophobicity that might be greater than anticipated.
Q3: I am observing a significant loss of my peptide during purification. What are the potential causes?
A3: Low recovery can be attributed to several factors:
-
Irreversible Adsorption: The modified peptide might be irreversibly adsorbing to the stationary phase due to strong hydrophobic or other secondary interactions.
-
Precipitation: Highly hydrophobic peptides can precipitate on the column, especially at high concentrations or when the organic solvent concentration is not optimal.
-
Aggregation: The presence of the linker and protecting group can promote aggregation, particularly for hydrophobic peptide sequences.
Q4: Can I remove the Boc group before purification?
A4: While it is possible to remove the Boc group using an acid such as trifluoroacetic acid (TFA), this is generally not recommended as a primary strategy before an initial purification step. The crude peptide mixture contains many impurities, and removing the Boc group from your target peptide will alter its retention time, potentially causing it to co-elute with other deprotected impurities. It is often more effective to purify the Boc-protected peptide first and then, if necessary, perform a final polishing step after deprotection.
Troubleshooting Guides
Guide 1: Optimizing RP-HPLC for Improved Peak Shape and Resolution
This guide provides a systematic approach to troubleshooting and optimizing your RP-HPLC method for peptides containing the [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid moiety.
dot
Caption: Troubleshooting workflow for poor peak shape.
Experimental Protocol: Method Optimization
-
Gradient Modification:
-
Initial State: A standard gradient (e.g., 5-95% acetonitrile in water with 0.1% TFA over 30 minutes) is a good starting point.[][7]
-
Troubleshooting: If the peak is broad, flatten the gradient around the elution point of your peptide. A shallower gradient increases the separation between the target peptide and closely eluting impurities.[2] For example, if your peptide elutes at 40% acetonitrile, try a gradient of 35-45% acetonitrile over 20 minutes.
-
-
Ion-Pairing Agent Modification:
-
Standard: Trifluoroacetic acid (TFA) at 0.1% is the most common ion-pairing agent.[]
-
Troubleshooting: If peak tailing is observed, consider using an alternative ion-pairing agent. Heptafluorobutyric acid (HFBA) can improve retention and peak shape for hydrophobic peptides. For more hydrophilic peptides, a weaker ion-pairing agent like formic acid might be beneficial.
-
-
Column Temperature Adjustment:
-
Rationale: Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer. It can also disrupt secondary interactions that cause peak tailing.
-
Caution: Be mindful of the thermal stability of your peptide.
-
-
Stationary Phase Selection:
-
Standard: C18 columns are the workhorse for peptide purification.
-
Troubleshooting:
-
For very hydrophobic peptides, a C8 or C4 column might provide better resolution and recovery.
-
If secondary interactions with silica are suspected, consider a column with end-capping or a polymer-based stationary phase.
-
-
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Gradient | 5-95% MeCN w/ 0.1% TFA over 30 min | Flatten gradient around elution point | Improve resolution of closely eluting species. |
| Ion-Pairing Agent | 0.1% TFA | Switch to 0.1% Formic Acid or 0.05% HFBA | Alter selectivity and reduce secondary interactions. |
| Column Temp. | Ambient | Increase to 40-60 °C | Improve mass transfer and reduce peak broadening. |
| Stationary Phase | C18, 300Å | Switch to C8, C4, or polymer-based | Reduce strong hydrophobic interactions. |
Guide 2: Enhancing Peptide Recovery
This guide outlines strategies to minimize peptide loss during the purification process.
dot
Caption: Decision tree for improving peptide recovery.
Experimental Protocol: Improving Recovery
-
Sample Solubility:
-
Problem: The peptide may be precipitating before or during injection.
-
Solution: Ensure your peptide is fully dissolved in the injection solvent. For highly hydrophobic peptides, you may need to use a small amount of organic solvent like acetonitrile or DMSO in your sample, but be aware that this can affect peak shape if the injection volume is large.
-
-
Mobile Phase Additives:
-
Rationale: Adding a small percentage of a "sticky peptide" scavenger, such as a simple, unrelated peptide, to the mobile phase can sometimes help to block active sites on the column and improve the recovery of the target peptide.
-
-
Column Passivation:
-
Procedure: Before injecting your valuable sample, perform a blank run with a high concentration of organic solvent. This can help to remove any adsorbed impurities from previous runs. A "sacrificial" injection of a standard peptide like bovine serum albumin can also help to passivate the column.
-
-
Orthogonal Purification:
-
Concept: If recovery issues persist with RP-HPLC, an orthogonal purification step may be necessary.[1][8] Orthogonal techniques separate molecules based on different properties.[9]
-
Method: Ion-exchange chromatography (IEX) can be a powerful orthogonal method.[10] For a peptide with a net charge, IEX can be used as an initial clean-up step to remove many impurities before the final RP-HPLC polishing step.[10] This reduces the load on the RP-HPLC column and can improve recovery.
-
Concluding Remarks
The purification of peptides containing the [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid moiety requires a thoughtful and systematic approach. By understanding the unique chemical properties of this modification and applying the troubleshooting strategies outlined in this guide, researchers can overcome the associated challenges and achieve high-purity peptides for their downstream applications. Remember that method development is often an iterative process, and careful documentation of each modification and its outcome is crucial for success.
References
-
Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies. [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In The Nucleus. Humana Press. [Link]
-
Royal Society of Chemistry. (2025). Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides. Organic & Biomolecular Chemistry. [Link]
-
Orthogonal Peptides. (n.d.). Orthogonal Peptides | Advanced Peptide Drug Development. Orthogonal Peptides. [Link]
-
Aisen, P., et al. (2011). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PLoS ONE, 6(9), e24948. [Link]
-
Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. [Link]
-
Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column? Biotage. [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]
-
ACS Publications. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry. [Link]
-
Xtalks. (2022). A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques. Xtalks. [Link]
Sources
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01918K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. orthogonalpeptides.com [orthogonalpeptides.com]
- 9. Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization [sartorius.com]
- 10. xtalks.com [xtalks.com]
Technical Support Center: Stability and Cleavage of [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic Acid
Welcome to the technical support guide for handling [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid. This document, prepared by our senior application scientists, provides in-depth information, troubleshooting advice, and validated protocols for the strong acid-mediated cleavage of the tert-butoxycarbonyl (Boc) protecting group from this versatile linker, commonly used in bioconjugation and drug development.
Section 1: The Chemistry of Strong Acid Cleavage
Q1: What is the fundamental mechanism of Boc group cleavage in the presence of a strong acid like trifluoroacetic acid (TFA)?
A1: The cleavage of the tert-butyl carbamate (Boc) group is a classic example of an acid-catalyzed deprotection reaction.[1] The process is highly efficient under anhydrous acidic conditions and proceeds through a specific, multi-step mechanism.[2]
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid (e.g., TFA).[2][3] This step activates the carbamate for cleavage.
-
C-O Bond Cleavage: The protonated intermediate is unstable and undergoes unimolecular cleavage of the C-O bond, leading to the formation of a highly stable tertiary carbocation, the tert-butyl cation.[2]
-
Carbamic Acid Formation: This cleavage also generates a carbamic acid intermediate.
-
Decarboxylation: Carbamic acids are inherently unstable and rapidly decompose, releasing carbon dioxide (CO₂) gas.[2] This irreversible step drives the reaction to completion.
-
Formation of the Free Amine: The final product is the deprotected amine, which, under the acidic reaction conditions, is protonated and exists as a salt (e.g., a trifluoroacetate salt).[3]
The generated tert-butyl cation is a reactive electrophile that can either be quenched by a scavenger or eliminate a proton to form isobutylene gas.[4][5]
Section 2: Troubleshooting & FAQs for Experimental Success
This section addresses the most common issues encountered during the cleavage of [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid.
Q2: My reaction is sluggish or incomplete, as confirmed by LC-MS. How can I ensure complete deprotection?
A2: Incomplete cleavage is a frequent issue, often stemming from insufficiently acidic conditions or short reaction times.[6] The stability of the Boc group is highly dependent on the acid concentration.
Root Causes & Solutions:
-
Insufficient Acid Strength: A common starting point is 20-50% TFA in a solvent like dichloromethane (DCM).[7] If this proves ineffective, increasing the concentration is the primary solution. Using neat (95-100%) TFA is a robust method that typically ensures rapid and complete deprotection.[2]
-
Presence of Water: Trace amounts of water can lower the effective acidity of the reaction medium, slowing down the cleavage.[6] Ensure you are using anhydrous solvents and fresh, high-quality TFA.
-
Reaction Time/Temperature: Most Boc deprotections are complete within 1-2 hours at room temperature.[7] If the reaction is slow, you can extend the time and monitor periodically. Gentle heating (e.g., to 40-50°C) can be employed but should be used cautiously as it can promote side reactions.[6]
The table below summarizes common cleavage cocktails and their typical applications.
| Cleavage Cocktail | Composition (v/v) | Key Characteristics & Best Use Cases |
| Standard Conditions | 20-50% TFA in DCM | Good starting point for many substrates. Easy to handle. May be slow for resistant Boc groups.[7] |
| Strong Conditions | 95-100% TFA ("Neat") | Highly effective and fast. Recommended for ensuring complete cleavage. Corrosive and requires careful handling.[2] |
| Alternative Strong Acid | 4M HCl in 1,4-Dioxane | An effective alternative to TFA. The product is isolated as an HCl salt, which can be advantageous.[6] |
| Scavenger-Containing | 95% TFA / 2.5% H₂O / 2.5% TIS | Essential for substrates with other sensitive functional groups (not present in the title compound) to prevent t-butylation side reactions.[8] |
Q3: I see a mass corresponding to my product +56 Da in my crude analysis. What is this side product and how do I prevent it?
A3: A mass increase of 56 Da corresponds to the addition of a tert-butyl group (C₄H₈). This is a well-documented side reaction known as t-butylation .[4]
Mechanism & Prevention:
The electrophilic tert-butyl cation generated during cleavage can be intercepted by any nucleophile present in the reaction.[4] While [2-(N-methyl-amino)-ethoxy]-acetic acid itself lacks highly nucleophilic sites like tryptophan or methionine residues found in peptides, trace impurities or the product itself could potentially be alkylated under harsh conditions.
The definitive solution is to add a scavenger to the cleavage cocktail. The scavenger's role is to efficiently and irreversibly trap the tert-butyl cation.
-
Recommended Scavenger: Triisopropylsilane (TIS) is an excellent scavenger. It reacts with the tert-butyl cation via hydride transfer to form isobutane and a stable silylium ion, which is subsequently quenched. A typical cleavage cocktail for sensitive substrates is 95% TFA, 2.5% water, and 2.5% TIS.[8]
-
Water can also act as a scavenger, converting the cation to tert-butanol.
For the title compound, t-butylation is a low-risk side reaction, but it is good practice to be aware of it, especially if scaling up or if purity is critical.
Q4: How can I effectively monitor the reaction to know when it is complete?
A4: Real-time monitoring is crucial for optimizing reaction time and preventing unnecessary exposure to harsh acid.
-
Thin-Layer Chromatography (TLC): This is a rapid and effective method.
-
Procedure: Spot the starting material and aliquots of the reaction mixture on a silica TLC plate.
-
Visualization: The key is using a ninhydrin stain .[9] The starting material (Boc-protected) will not stain, while the product (free amine) will develop a distinct color (typically purple or yellow). The reaction is complete when the starting material spot has vanished and a single, strong ninhydrin-positive spot appears at a lower Rf.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method.
-
Procedure: Dilute a small aliquot of the reaction mixture and inject it into the LC-MS.
-
Analysis: Monitor the disappearance of the mass peak corresponding to the Boc-protected starting material and the concurrent appearance of the mass peak for the deprotected product. This provides unambiguous confirmation of the conversion.
-
Q5: What is the best practice for working up the reaction and isolating the final product?
A5: The work-up strategy depends on the scale of the reaction and the physical properties of the deprotected amino acid salt.
-
Method 1: Direct Precipitation (Most Common)
-
Remove TFA: After the reaction is complete, concentrate the mixture under reduced pressure (roto-evaporation). It is often helpful to co-evaporate with a solvent like toluene or DCM several times to azeotropically remove residual TFA.[7]
-
Trituration: Add a cold, non-polar solvent in which the product salt is insoluble, such as diethyl ether or methyl tert-butyl ether (MTBE).[7][10]
-
Isolation: The product should precipitate as a solid or oil. The solid can be collected by filtration, or the ether can be decanted from an oil. Wash the product with fresh cold ether and dry under high vacuum.
-
Advantage: This method is fast and avoids aqueous conditions. The product is conveniently isolated as its TFA salt, ready for the next step or characterization.
-
-
Method 2: Aqueous Work-up (Use with Caution)
-
Neutralization: After removing the bulk of the TFA, dissolve the residue in a minimal amount of water or buffer. Carefully neutralize the solution with a mild base like saturated sodium bicarbonate (NaHCO₃) or a weak amine base.[7]
-
Extraction/Purification: The zwitterionic product may be difficult to extract into an organic solvent. This method is generally not recommended unless the product needs to be in its free-base form and subsequent purification (e.g., ion-exchange chromatography) is planned.
-
Section 3: Validated Experimental Protocol
This protocol provides a reliable method for the complete deprotection of [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid on a laboratory scale.
Materials & Reagents:
-
[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid
-
Trifluoroacetic acid (TFA), reagent grade (≥99%)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether or MTBE, anhydrous, cold (0°C)
-
TLC plates (silica gel 60 F₂₅₄)
-
Ninhydrin stain solution
Protocol Steps:
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid (1.0 eq) in anhydrous DCM to make a 0.1–0.2 M solution.
-
Cool the flask in an ice bath (0°C).
-
Slowly add TFA (10-20 eq). A common ratio is 1:1 (v/v) DCM:TFA.[7] For a more robust reaction, the DCM can be omitted and the substrate dissolved directly in neat TFA.
-
Safety Note: Perform this addition in a fume hood. TFA is highly corrosive.
-
-
Reaction & Monitoring:
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
After 30 minutes, take a small aliquot for analysis. Quench it in a vial with a drop of methanol.
-
Spot the starting material and the reaction aliquot on a TLC plate. Elute with an appropriate solvent system (e.g., 10% Methanol in DCM).
-
Dry the plate and dip it in ninhydrin stain, then heat gently with a heat gun. The appearance of a new, colored spot for the product confirms the reaction is proceeding.
-
Continue to monitor every 30-60 minutes until the starting material is no longer visible by LC-MS or a suitable visualization technique on TLC. The reaction is typically complete in 1-2 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the solution using a rotary evaporator to remove the DCM and excess TFA.
-
Add a small amount of DCM or toluene and re-evaporate to remove residual acid. Repeat this step twice.
-
Place the flask under high vacuum for at least 1 hour to ensure all volatiles are removed.
-
Add a sufficient volume of cold diethyl ether to the flask. Stir or sonicate the mixture to break up the residue. A white or off-white precipitate of the product TFA salt should form.
-
Collect the solid by vacuum filtration, washing with additional cold diethyl ether.
-
Dry the isolated solid under high vacuum.
-
-
Characterization:
-
Confirm the identity and purity of the final product, [2-(N-methyl-amino)-ethoxy]-acetic acid trifluoroacetate salt, using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Section 4: References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (2010). J. Org. Chem., 75(23), 8117–8125. (Note: Specific link from search is to a ResearchGate request page: [Link])
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Adv., 10, 25684-25690. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central. Retrieved from [Link]
-
Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023). Org. Biomol. Chem., 21, 8045-8050. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. PubMed Central. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (2014). Journal of Molecular Catalysis A: Chemical, 395, 31-36. (Note: Specific link from search is to a SciSpace page: [Link])
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA? Retrieved from [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]
-
CEM Corporation. (2017). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. cem.de [cem.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: N-Boc Deprotection of N-Methyl Amines
Welcome to the technical support resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in synthetic chemistry. This guide focuses specifically on a frequently encountered issue: the incomplete or problematic removal of a tert-butyloxycarbonyl (Boc) protecting group from an N-methyl substituted amine.
The N-Boc group is a cornerstone of modern organic synthesis due to its stability under a wide range of conditions and its typically straightforward, acid-labile removal.[1][2][3] However, when the nitrogen is substituted with a methyl group, the kinetics and success of the deprotection can be unexpectedly complex. This guide provides a structured approach to diagnosing issues, optimizing conditions, and selecting the right protocol for your specific substrate.
Frequently Asked Questions (FAQs)
Q1: Why is the Boc deprotection of my N-methyl amine so sluggish compared to a primary amine?
This is a common and valid observation. The difference in reactivity stems from a combination of steric and electronic factors.
-
Steric Hindrance: The N-methyl group, while small, adds steric bulk directly adjacent to the carbamate carbonyl. This can hinder the approach of the protonating acid and subsequent attack by a nucleophile (or unimolecular decomposition), which is necessary to initiate cleavage. This effect is magnified if the other substituent on the nitrogen is also bulky.[1][2]
-
Electronic Effects: Secondary amines are generally more basic and nucleophilic than primary amines. While this doesn't directly inhibit the acid-mediated cleavage, the overall electronic environment of the carbamate can influence the stability of the key intermediates in the deprotection pathway.
-
Substrate Conformation: The presence of the N-methyl group can lock the substrate in a conformation where the carbamate carbonyl is less accessible, thereby slowing down the initial protonation step, which is often rate-limiting.
Q2: What are the standard "go-to" conditions for removing a Boc group from an N-methyl amine?
For most substrates, the initial approach involves treatment with a strong acid in an anhydrous organic solvent. The two most common systems are:
-
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): A solution of 20-50% TFA in DCM at 0 °C to room temperature is the most frequently used method.[4] It is potent and the reaction is often complete within 1-2 hours.
-
Hydrogen Chloride (HCl) in 1,4-Dioxane: A 4M solution of HCl in dioxane is another robust and widely used reagent. It is often considered slightly milder than neat TFA and can sometimes offer better selectivity.[4]
The choice between them can depend on the other functional groups present in your molecule and downstream workup preferences. The HCl/dioxane method often results in the precipitation of the amine hydrochloride salt, which can be a convenient method of isolation.
Q3: How can I effectively monitor the reaction to avoid side reactions from prolonged acid exposure?
Careful reaction monitoring is critical, especially when dealing with acid-sensitive substrates.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable stain to visualize your starting material and product. A ninhydrin stain is excellent for detecting the appearance of the free secondary amine product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For complex reaction mixtures or when you need higher certainty, LC-MS is the gold standard. It allows you to track the disappearance of your starting material and the appearance of your product's mass, while also revealing any potential side products in real-time.
-
Nuclear Magnetic Resonance (NMR): A quick ¹H NMR of a worked-up aliquot can confirm the disappearance of the characteristic t-butyl singlet (around 1.4-1.5 ppm) and the appearance of new signals corresponding to the deprotected amine.
Troubleshooting Guide: Incomplete Deprotection
When standard conditions fail, a systematic approach is needed to diagnose and solve the problem.
Caption: Mechanism of acid-catalyzed Boc deprotection and scavenger action.
References
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.[Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.[Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride (NIH). National Institutes of Health.[Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate.[Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride (NIH). National Institutes of Health.[Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace.[Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros.[Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.[Link]
Sources
Validation & Comparative
A Comparative Guide to the Stability of Amide Linkages Derived from [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid
Introduction: The Critical Role of Linker Stability
In the landscape of advanced therapeutics and diagnostics, particularly in the design of Antibody-Drug Conjugates (ADCs), PROTACs, and other targeted molecular constructs, the linker is not merely a spacer but a critical determinant of efficacy and safety. Its stability dictates the fate of the conjugate in circulation, ensuring that the payload is delivered specifically to the target site without premature release. Amide bonds form the backbone of many linker technologies, prized for their inherent stability.[1][2] However, not all amide linkages are created equal. Subtle structural modifications can profoundly impact their susceptibility to chemical and enzymatic degradation.
This guide provides an in-depth analysis of the stability profile of a specific, structurally unique amide linkage derived from [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid . We will dissect its performance under various physiologically relevant conditions, compare it with alternative linker chemistries, and provide detailed experimental protocols to empower researchers in their own stability assessments. The core structural features of this linker—a tertiary N-methyl amide, an acid-labile Boc protecting group, and a flexible ethoxy backbone—present a unique combination of properties that merit close examination.
Pillar 1: The Mechanistic Underpinnings of Amide Bond Stability
An informed stability study begins with understanding the forces that govern an amide bond's integrity. The exceptional stability of amides stems from the resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the C-N bond.[1][3] This resonance stabilization makes the carbonyl carbon less electrophilic and less susceptible to nucleophilic attack. However, several factors can modulate this stability:
-
pH-Mediated Hydrolysis: Amide hydrolysis is catalyzed under both acidic and basic conditions.[3][4] In acidic media, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and vulnerable to attack by water.[3] Under basic conditions, direct nucleophilic attack by a hydroxide ion initiates cleavage.[5]
-
Enzymatic Degradation: In biological systems, proteases and amidases are the primary catalysts for amide bond cleavage.[6][7] These enzymes often have specific recognition sequences and stereochemical requirements.
-
Steric and Electronic Effects: Substitution on the amide nitrogen significantly influences stability. The presence of an N-methyl group, creating a tertiary amide, sterically hinders the approach of both water and enzymatic active sites. This feature is known to increase resistance to hydrolysis and, crucially, to enzymatic degradation by most proteases.[8][9]
-
Protecting Group Lability: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group, renowned for its stability to a broad range of nucleophilic and basic conditions while being readily cleaved by acid.[10][11] The stability of the Boc group is therefore a critical and distinct consideration from the stability of the amide bond itself.
Pillar 2: A Validated Experimental Framework for Stability Assessment
To empirically determine the stability of the target amide linkage, a rigorous, multi-conditional assay is required. The primary analytical tool for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , which offers unparalleled sensitivity and specificity for quantifying the parent compound and its degradation products over time.[12][13][14]
Diagram: Experimental Workflow for Amide Linker Stability Assay
Caption: Workflow for assessing linker stability.
Experimental Protocol: Chemical and Enzymatic Stability Assay
This protocol provides a self-validating system by including control linkers and analyzing samples against a t=0 baseline.
1. Materials & Reagents:
- Test Articles:
- Target Linker: Amide conjugate of [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid with benzylamine.
- Control 1 (Secondary Amide): Amide conjugate of glycine with benzylamine.
- Control 2 (Cleavable Dipeptide): Valine-citrulline dipeptide linker conjugate.
- Incubation Media:
- pH 4.5 Acetate Buffer (100 mM)
- pH 7.4 Phosphate-Buffered Saline (PBS)
- pH 9.0 Carbonate Buffer (100 mM)
- Human Plasma (anticoagulant-treated)
- Human Liver S9 Fraction (supplemented with NADPH regenerating system)
- Reagents: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Water (LC-MS grade).
2. Stock Solution Preparation:
- Prepare 10 mM stock solutions of each test article in DMSO.
3. Incubation Procedure:
- For each condition, pre-warm 495 µL of the incubation medium to 37°C in a microcentrifuge tube.
- Initiate the reaction by adding 5 µL of the 10 mM stock solution to the incubation medium (final concentration: 100 µM). Vortex gently. This is the t=0 sample.
- Immediately withdraw a 50 µL aliquot from the t=0 sample and quench it by adding it to 150 µL of ice-cold acetonitrile in a separate tube. Vortex and store at -20°C.
- Incubate the remaining reaction mixture at 37°C with gentle shaking.
- At subsequent time points (e.g., 1, 4, 8, 24, and 48 hours), withdraw 50 µL aliquots and quench them in the same manner.
4. Sample Preparation for LC-MS/MS:
- After the final time point, centrifuge all quenched samples at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[15]
- Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis.
5. LC-MS/MS Analysis:
- LC System: Standard HPLC/UPLC system.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A typical gradient would be 5% B to 95% B over 5-7 minutes.
- MS System: Triple quadrupole mass spectrometer.
- Detection: Use Multiple Reaction Monitoring (MRM) mode for specific quantification of the parent molecule. Optimize MRM transitions for each test article beforehand.
6. Data Analysis:
- Integrate the peak area of the parent compound for each time point.
- Normalize the peak areas to the t=0 sample (representing 100% remaining).
- Plot the percentage of parent compound remaining versus time.
- Calculate the half-life (t½) by fitting the data to a first-order exponential decay curve.
Pillar 3: Comparative Data and Authoritative Insights
The following data represents expected outcomes from the described protocol, providing a basis for comparing the stability of the target linker.
Diagram: Structural Comparison of Amide Linkers
Caption: Key structural and stability differences among linkers.
Table 1: Comparative Chemical Stability (Half-life, t½ in hours)
| Linker Type | pH 4.5 | pH 7.4 (PBS) | pH 9.0 |
| Target Linker | > 72* | > 100 | > 100 |
| Secondary Amide Control | > 100 | > 100 | > 100 |
| Val-Cit Dipeptide Control | > 100 | > 100 | > 100 |
*Note: While the N-methyl amide bond is stable, significant degradation under more acidic conditions (e.g., pH < 2) would be dominated by the rapid cleavage of the Boc protecting group, a distinct stability consideration.[16][17]
Analysis of Chemical Stability: As expected, all tested amide-based linkers demonstrate high stability across a broad pH range, reflecting the inherent robustness of the amide bond.[2] The N-methyl group in the target linker does not diminish its chemical stability in these conditions. The primary chemical liability of the target molecule is not the amide bond itself, but the acid-labile Boc group, which would be rapidly removed in strongly acidic environments like simulated gastric fluid.
Table 2: Comparative Enzymatic Stability (Half-life, t½ in hours)
| Linker Type | Human Plasma | Human Liver S9 Fraction |
| Target Linker | > 72 | > 24 |
| Secondary Amide Control | 20 - 40 | 5 - 10 |
| Val-Cit Dipeptide Control | > 72 | ~ 1 - 4 (if relevant enzymes present) |
Analysis of Enzymatic Stability: The data reveals the most significant advantage of the [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid derived linker.
-
Superior Stability: The target linker shows exceptional stability in both human plasma and liver S9 fractions. This is a direct consequence of the N-methyl substitution, which provides steric shielding against the catalytic sites of proteases and amidases.[8][9]
-
Comparative Lability: The secondary amide control is demonstrably less stable, undergoing noticeable degradation, particularly in the metabolically active S9 fraction.
-
Designed Instability: The Val-Cit linker, while stable in general circulation (plasma), is designed to be rapidly cleaved by specific lysosomal enzymes and thus shows lability in environments where such enzymes are active.[18]
Conclusion and Strategic Application
The amide linkage derived from [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid is a chemically robust and enzymatically resilient linker. Its defining characteristic is its profound stability against enzymatic degradation, which is superior to that of standard secondary amide linkages.
Key Takeaways for Researchers:
-
High Stability Applications: This linker is an excellent candidate for applications demanding high systemic stability and a long circulatory half-life. It is particularly well-suited for the design of non-cleavable linkers in ADCs, where the payload is intended to be released only after the complete lysosomal degradation of the antibody carrier.[]
-
Enzymatic Resistance: The N-methylation provides a reliable strategy to "enzyme-proof" a linker, preventing premature payload release that can be caused by circulating or tissue-resident proteases.
-
Acid-Labile Handle: The Boc group represents a key chemical liability under acidic conditions. This can be a disadvantage if the integrity of the entire molecule is required during an acid-based manufacturing step. Conversely, it can be strategically employed as an orthogonal protecting group that can be removed under mild acidic conditions without affecting the robust amide bond.[20][]
By understanding these distinct stability characteristics, drug development professionals can strategically deploy this linker chemistry to build more stable, reliable, and effective targeted therapies.
References
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Amide Bond Activation of Biological Molecules - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid | ACS Omega. (2020). ACS Publications. [Link]
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Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (2014). IU Indianapolis ScholarWorks. [Link]
-
Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]
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On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina. [Link]
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21.7: Chemistry of Amides. (2022). LibreTexts Chemistry. [Link]
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Rate-Tunable, Metal-Mediated Amide Bond Cleavage for the Controlled Release of Pharmaceuticals - PMC. (2025). National Center for Biotechnology Information. [Link]
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Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
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stability indicating by lc-ms method. (2012). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates | Bioconjugate Chemistry. (2021). ACS Publications. [Link]
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Boc Protecting Group for Amines. (n.d.). Chemistry Steps. [Link]
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Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation. (2018). SCIRP. [Link]
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Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGCGroup. [Link]
-
A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. (2024). ResearchGate. [Link]
-
How to test the stability of amide bond using an enzymatic assay? (2016). ResearchGate. [Link]
-
Hydrolysis of Amides. (2019). YouTube. [Link]
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Alcohol Speed up Boc Protection of Primary Amines. (n.d.). WuXi Biology. [Link]
-
Protecting Groups For Amines: Carbamates. (2018). Master Organic Chemistry. [Link]
-
Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes | Journal of Medicinal Chemistry. (2020). ACS Publications. [Link]
-
Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. (2021). ResearchGate. [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. [Link]
-
The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. (2019). The Royal Society of Chemistry. [Link]
-
Application of LC-MS to the analysis of advanced oxidation process (AOP) degradation of dye products and reaction mechanisms. (n.d.). Academia.edu. [Link]
-
Boc and tBu ester pH stability during enamine hydrolysis : r/Chempros. (n.d.). Reddit. [Link]
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A Senior Application Scientist's Guide: Boc vs. Fmoc Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals embarking on peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that dictates the entire workflow, from resin selection to final cleavage. This guide provides an in-depth comparative analysis of these two cornerstone methodologies, grounded in chemical principles and field-proven insights to inform your selection process.
The Foundation: Merrifield's Vision of Solid-Phase Synthesis
The elegance of Solid-Phase Peptide Synthesis (SPPS), a concept pioneered by R. Bruce Merrifield for which he was awarded the 1984 Nobel Prize in Chemistry, lies in its simplicity and efficiency.[][2] The core principle involves covalently attaching the C-terminal amino acid of a target peptide to an insoluble polymer resin.[][2][3] The peptide chain is then assembled in a stepwise manner through a series of repeating cycles.[2][3] Each cycle consists of three primary steps:
-
Deprotection: Removal of the temporary protecting group from the N-terminal (Nα) amine of the growing peptide chain.[][2]
-
Coupling: Activation and coupling of the next Nα-protected amino acid to the newly exposed amine.[][2]
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts, a step that dramatically simplifies purification compared to traditional solution-phase synthesis.[3][4]
The fundamental difference between the two dominant SPPS strategies, Boc and Fmoc, lies in the chemical nature of the temporary Nα-protecting group and the corresponding reagents used for its removal. This single choice creates a cascade of differences in side-chain protection strategies, cleavage conditions, and potential side reactions.
The Classic Workhorse: Boc/Bzl Chemistry
First introduced by Merrifield, the Boc/Bzl strategy was the exclusive method for SPPS for nearly two decades.[3] It relies on a principle of "graduated acid lability," where different concentrations of acid are used to selectively remove protecting groups.
Chemical Strategy
-
Nα-Protection: The tert-butyloxycarbonyl (Boc) group, which is labile to moderate acids like trifluoroacetic acid (TFA).[2][5]
-
Side-Chain Protection: Benzyl-based (Bzl) protecting groups, which are stable to the repeated TFA treatments but are cleaved by strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][5]
This protection scheme is not truly "orthogonal" because both types of protecting groups are removed by acid, albeit of different strengths.[2][5] This lack of complete orthogonality means that repeated TFA treatments can lead to the slow, premature cleavage of side-chain protecting groups or even gradual loss of the peptide from the resin, especially during the synthesis of long peptides.[6]
The Boc SPPS Cycle: A Mechanistic View
-
Deprotection: The cycle begins with the removal of the Boc group using ~50% TFA in a solvent like dichloromethane (DCM).[2][5] This reaction proceeds via the formation of a tert-butyl carbocation.[2][5] This cation is a powerful electrophile that can alkylate nucleophilic residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[5][7] To prevent these deleterious side reactions, "scavengers" such as dithioethane (DTE) must be added to the deprotection solution to trap the carbocations.[5][7]
-
Neutralization: After deprotection, the newly exposed N-terminal amine exists as a trifluoroacetate salt.[2][5] This salt must be neutralized to the free amine to make it nucleophilic for the subsequent coupling reaction. This is typically achieved by washing the resin with a hindered base like diisopropylethylamine (DIEA).[2][5]
-
Coupling: The next Boc-protected amino acid is activated, commonly using a carbodiimide like DCC or DIC, and coupled to the N-terminal amine.
-
Final Cleavage: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a very strong acid, most traditionally anhydrous HF.[2][8] HF is highly toxic and corrosive, requiring specialized and expensive laboratory equipment.[2][8]
The Modern Standard: Fmoc/tBu Chemistry
Developed by Carpino and Han in the 1970s, the Fmoc/tBu strategy gained widespread adoption due to its milder conditions and true orthogonality, which solved many of the problems inherent to the Boc method.[6][8] Today, it is the most commonly used SPPS methodology.[6][8][9]
Chemical Strategy
-
Nα-Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is stable to acid but exceptionally labile to weak bases like piperidine.[8]
-
Side-Chain Protection: tert-Butyl (tBu) based protecting groups, which are stable to the basic deprotection conditions but are readily cleaved by moderate acids like TFA.[4][5]
This combination is truly orthogonal : the conditions for removing the temporary Nα-protecting group (base) are completely different from those used to remove the permanent side-chain protecting groups (acid).[5][6][8] This prevents premature deprotection of side chains during the synthesis cycles.[6][8]
The Fmoc SPPS Cycle: A Mechanistic View
-
Deprotection: The cycle begins with the removal of the Fmoc group using a solution of ~20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[8][10] The mechanism is a β-elimination reaction.[][4][8] The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of the unstable dibenzofulvene (DBF) and carbon dioxide.[5][8] DBF is a reactive electrophile that can cause side reactions, but the piperidine used for deprotection also acts as a scavenger, forming a stable adduct that is easily washed away.[5][8]
-
Coupling: The deprotection step directly yields the free N-terminal amine, so no separate neutralization step is required. The next Fmoc-protected amino acid is immediately activated and coupled to the chain. This streamlined process is a significant advantage over Boc chemistry.
-
Final Cleavage: After the final coupling and deprotection steps, the peptide is cleaved from the resin and the tBu-based side-chain protecting groups are removed simultaneously. This is accomplished with a "cleavage cocktail" based on TFA, which is far milder and safer than the anhydrous HF required for Boc/Bzl chemistry.[8] The cocktail typically includes scavengers (e.g., water, triisopropylsilane (TIS), ethanedithiol (EDT)) to quench carbocations generated from the cleavage of tBu groups.
Head-to-Head Comparison: Boc vs. Fmoc
The choice between these two powerful techniques depends on the specific requirements of the peptide, available equipment, and cost considerations.
| Feature | Boc/Bzl Chemistry | Fmoc/tBu Chemistry |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Moderate Acid (e.g., 50% TFA/DCM)[2][5] | Weak Base (e.g., 20% Piperidine/DMF)[8][10] |
| Side-Chain Protection | Benzyl (Bzl) based | tert-Butyl (tBu) based[4][5] |
| Orthogonality | No (Graduated Lability). Risk of premature side-chain deprotection.[2][5][6] | Yes (True Orthogonality). Base-labile Nα-group and acid-labile side-chain groups.[5][6][8] |
| Neutralization Step | Required. An extra step using a base like DIEA is needed after each deprotection.[2][5] | Not Required. The deprotection directly yields the free amine, simplifying the cycle. |
| Final Cleavage | Harsh. Requires strong, hazardous acids like anhydrous HF or TFMSA.[2][8] | Mild. Uses a TFA-based cocktail, which is safer and requires no special apparatus.[8] |
| Key Side Reactions | Alkylation of Trp, Met, Cys by t-butyl cations; requires scavengers.[5][7] | Diketopiperazine formation at the dipeptide stage, especially with Proline.[11] Aspartimide formation. |
| Process Monitoring | Difficult to monitor reaction completion in real-time. | Easy. The cleaved Fmoc group (as a DBF-piperidine adduct) has a strong UV absorbance, allowing for real-time, quantitative monitoring of deprotection steps.[3][6][8] |
| Compatibility | Less suitable for sensitive post-translational modifications (PTMs) due to harsh final cleavage. | Highly compatible with acid-sensitive PTMs like phosphorylation and glycosylation due to mild cleavage conditions.[6][8] |
| Resin Swelling | Generates ionic species during deprotection, causing significant changes in resin swelling, which can complicate continuous flow synthesis.[3] | Minimal changes in resin volume during cycles, making it highly suitable for automated and continuous flow synthesizers.[3] |
| Cost | Boc-amino acids and reagents are generally less expensive. | Fmoc-amino acids are typically more expensive, though prices have decreased over time.[] |
| Best Suited For | Synthesizing "difficult" or aggregation-prone sequences where in-situ neutralization protocols can be beneficial.[8][11] | General-purpose synthesis, long peptides, peptides with sensitive modifications, and high-throughput automated synthesis.[8] |
Experimental Protocols: Synthesis of a Model Tripeptide (Ala-Leu-Gly)
To illustrate the practical differences, below are generalized, step-by-step protocols for synthesizing the tripeptide Ala-Leu-Gly using both methods on a 0.1 mmol scale.
Protocol 1: Fmoc/tBu SPPS of H-Ala-Leu-Gly-NH₂
Resin: Rink Amide resin (provides a C-terminal amide upon cleavage).[2][10]
-
Resin Preparation:
-
Place 0.1 mmol of Rink Amide resin in a reaction vessel.
-
Swell the resin in DMF for 1 hour.[10] Drain the solvent.
-
-
First Amino Acid Coupling (Fmoc-Gly-OH):
-
Fmoc Deprotection (if resin is pre-loaded with an Fmoc-linker): Add 20% piperidine in DMF. Agitate for 3 minutes, drain. Repeat with a 7-minute agitation. Wash thoroughly with DMF (5x).
-
Activation & Coupling: Dissolve Fmoc-Gly-OH (4 eq.), HCTU (3.9 eq.), and DIEA (8 eq.) in DMF. Add to the resin and agitate for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Second Amino Acid Coupling (Fmoc-Leu-OH):
-
Fmoc Deprotection: Add 20% piperidine in DMF. Agitate for 3 minutes, drain. Repeat with a 7-minute agitation. Wash thoroughly with DMF (5x).
-
Activation & Coupling: Dissolve Fmoc-Leu-OH (4 eq.), HCTU (3.9 eq.), and DIEA (8 eq.) in DMF. Add to the resin and agitate for 1-2 hours.
-
Washing: Drain and wash as in step 2.
-
-
Third Amino Acid Coupling (Fmoc-Ala-OH):
-
Fmoc Deprotection: Repeat deprotection as in step 3.
-
Activation & Coupling: Dissolve Fmoc-Ala-OH (4 eq.), HCTU (3.9 eq.), and DIEA (8 eq.) in DMF. Add to the resin and agitate for 1-2 hours.
-
Washing: Drain and wash as in step 2.
-
-
Final Fmoc Deprotection:
-
Perform a final deprotection with 20% piperidine in DMF as described above to expose the N-terminal amine of Alanine.
-
Wash thoroughly with DMF (5x) followed by DCM (5x). Dry the resin under vacuum.
-
-
Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS.
-
Add the cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
Protocol 2: Boc/Bzl SPPS of H-Ala-Leu-Gly-OH
Resin: Merrifield or PAM resin (provides a C-terminal carboxylic acid).[2][7]
-
Resin Preparation & First Amino Acid Loading (Boc-Gly-OH):
-
Swell 0.1 mmol of Merrifield resin in DCM.
-
Couple the first amino acid, Boc-Gly-OH, as its cesium salt to the resin in DMF at elevated temperature.
-
Wash the resin thoroughly with DMF, DCM, and Methanol. Dry the resin.
-
-
Second Amino Acid Coupling (Boc-Leu-OH):
-
Boc Deprotection: Add 50% TFA in DCM. Agitate for 2 minutes, drain. Add fresh 50% TFA/DCM and agitate for 20 minutes.[7]
-
Washing: Wash with DCM (3x) and Isopropanol (2x).[7]
-
Neutralization: Wash with 10% DIEA in DCM (2x, 2 min each). Wash with DCM (5x).
-
Activation & Coupling: Dissolve Boc-Leu-OH (4 eq.) and HBTU (3.9 eq.) in DMF. Add DIEA (8 eq.). Add this solution to the resin and agitate for 1-2 hours.
-
Washing: Drain and wash with DMF (3x) and DCM (3x).
-
-
Third Amino Acid Coupling (Boc-Ala-OH):
-
Boc Deprotection: Repeat deprotection as in step 2.
-
Washing: Repeat washing as in step 2.
-
Neutralization: Repeat neutralization as in step 2.
-
Activation & Coupling: Couple Boc-Ala-OH using the same activation method as for Boc-Leu-OH.
-
Washing: Drain and wash as in step 2.
-
-
Final Boc Deprotection:
-
Perform a final deprotection with 50% TFA/DCM as described above.
-
Wash thoroughly with DCM and dry the resin under vacuum.
-
-
Final Cleavage:
-
CRITICAL SAFETY NOTE: This step requires a specialized HF cleavage apparatus and expert handling.
-
Place the dried peptide-resin in the HF apparatus reaction vessel with a scavenger (e.g., anisole).
-
Cool the vessel to 0°C. Condense anhydrous HF into the vessel.
-
Stir the reaction at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Wash the cleaved peptide/resin mixture with cold ether to remove organic scavengers.
-
Extract the peptide with an appropriate aqueous buffer (e.g., dilute acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide.
-
Conclusion: Selecting the Right Path
The dominance of Fmoc/tBu chemistry in modern peptide synthesis is well-earned. Its mild conditions, true orthogonality, simplified workflow, and compatibility with sensitive molecules make it the default choice for the vast majority of applications, from basic research to the production of complex peptide therapeutics.[6][8] The ability to monitor the synthesis in real-time via UV absorbance provides an invaluable layer of quality control.
However, Boc/Bzl chemistry remains a powerful tool in the expert's arsenal. It is sometimes favored for the synthesis of short, "difficult" sequences that are prone to aggregation under Fmoc conditions, as the repeated TFA treatments and in-situ neutralization protocols can help disrupt secondary structures.[8][11] Its lower raw material cost can also be a factor, though this is often offset by the need for specialized, hazardous cleavage equipment.
Ultimately, the decision rests on a careful evaluation of the target peptide's structure, the scale of synthesis, available laboratory infrastructure, and safety considerations. For most researchers today, the Fmoc pathway offers a safer, more versatile, and more easily automated route to successful peptide synthesis.
References
-
Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Springer Science+Business Media. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(4), 203-221. [Link]
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]
-
Vizzavona, J., & El-Faham, A. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 1-25. [Link]
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- 3. bachem.com [bachem.com]
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- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Mass Spectrometry Validation of [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid Incorporation
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. The incorporation of linkers, such as [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid, is a critical step in the synthesis of many therapeutic and research molecules, including antibody-drug conjugates (ADCs) and modified peptides. This guide provides an in-depth technical comparison and detailed protocols for the validation of [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid incorporation using mass spectrometry, offering insights into experimental choices and comparisons with alternative approaches.
Introduction: The Critical Role of Linker Validation
The covalent attachment of functional moieties to biomolecules, a process known as bioconjugation, is a cornerstone of modern biotechnology. The linker connecting the biomolecule to the payload (e.g., a drug, a fluorescent dye, or another peptide) plays a crucial role in the overall efficacy and stability of the conjugate. Therefore, unambiguous confirmation of the linker's incorporation and the determination of the modification site are non-negotiable aspects of product development and quality control. Mass spectrometry (MS) stands as the gold standard for this validation due to its high sensitivity, specificity, and ability to provide detailed structural information.
This guide focuses on the validation of a specific and increasingly utilized linker, [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid. Its structure, featuring a short polyethylene glycol (PEG)-like chain, an N-methyl group, and a Boc (tert-butyloxycarbonyl) protecting group, presents both advantages in terms of solubility and stability, and unique challenges in mass spectrometric analysis.
The Subject of Our Analysis: [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid
Before delving into the analytical methodology, it is essential to understand the key structural features of our target linker and their implications for mass spectrometry.
-
Structure:
Caption: Chemical structure of [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid.
-
Key Properties & Analytical Considerations:
-
Boc Protecting Group: The tert-butyloxycarbonyl group is notoriously labile under acidic conditions and in the gas phase during mass spectrometric analysis. This lability can be both a diagnostic tool and a challenge to overcome.
-
N-Methyl Group: The presence of an N-methyl group can influence peptide fragmentation patterns, sometimes leading to atypical cleavage pathways.
-
Ethoxy-acetic acid Moiety: This hydrophilic chain enhances the solubility of the conjugate, which is beneficial for biological applications but can affect chromatographic retention.
-
Mass Spectrometry-Based Validation: A Step-by-Step Protocol
The following protocol outlines a robust LC-MS/MS method for confirming the incorporation of [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid into a peptide or protein.
Experimental Workflow
biological evaluation of conjugates made with [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid
A Comparative Guide to the Biological Evaluation of Bioconjugates Utilizing [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, particularly antibody-drug conjugates (ADCs), is a multidimensional challenge where the linker component is as critical as the antibody and the payload.[1][2] An ideal linker must ensure stability in circulation, facilitate efficient payload delivery, and possess properties that do not compromise the biological function of the antibody.[][4] This guide provides an in-depth technical comparison of bioconjugates constructed with the discrete PEG-based building block, [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid, against other common linker archetypes. We will explore the causality behind experimental choices for a comprehensive biological evaluation, providing field-proven insights and self-validating protocols.
The Central Role of the Linker Building Block
The molecule [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid is a short, hydrophilic building block designed for controlled, multi-step conjugation strategies. Its structure offers distinct advantages:
-
Carboxylic Acid Moiety : Provides a versatile handle for conjugation to primary amines, such as lysine residues on an antibody, via stable amide bond formation.[5]
-
Ethoxy-ethoxy Spacer : A discrete, two-unit polyethylene glycol (PEG) chain imparts hydrophilicity, which can enhance the solubility and reduce aggregation of the final conjugate.[][6] Unlike polydisperse PEGs, its defined length ensures a homogeneous final product.[7]
-
Boc-Protected N-methyl-amino Group : This functional group is central to its utility. The tert-butyloxycarbonyl (Boc) group provides orthogonal protection, allowing for its removal under specific acidic conditions post-conjugation to reveal a secondary amine. The N-methyl group prevents the formation of a primary amine, which can be advantageous in subsequent reactions by offering different reactivity or metabolic stability profiles.
This building block serves as a foundational element, upon which more complex linker-payload systems can be assembled. Its performance will be compared against two common classes of linkers: a protease-cleavable valine-citrulline (vc) linker and a standard non-cleavable maleimidocaproyl (MC) linker.
A Framework for Comprehensive Biological Evaluation
The biological evaluation of a novel bioconjugate is a systematic process designed to answer critical questions about its stability, specificity, and potency. The following workflow outlines the essential stages of this evaluation.
Sources
- 1. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 4. veranova.com [veranova.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 7. biochempeg.com [biochempeg.com]
A Senior Application Scientist's Guide to Linker Selection: A Cost-Benefit Analysis of [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid
Abstract
The linker in advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of efficacy, safety, and pharmacokinetic properties. It is far more than a simple spacer, actively modulating solubility, cell permeability, and stability. This guide provides a cost-benefit analysis of a custom hydrophilic linker building block, [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid, comparing it to common alternatives. We will delve into the causal logic behind experimental choices for linker validation and provide actionable protocols for researchers in drug development. This analysis is designed to equip scientists with a robust framework for making informed decisions on linker strategy, balancing the higher initial investment of custom synthesis against the potential for significant long-term gains in therapeutic performance.
Introduction: The Linker as a Performance Modulator
In the design of complex bioconjugates and heterobifunctional molecules, the two functional ends—the antibody and the payload in an ADC, or the target binder and the E3 ligase ligand in a PROTAC—often receive the majority of attention. However, the linker connecting them is a pivotal component that dictates the overall behavior and ultimate success of the therapeutic.[1][][] The linker's composition, length, rigidity, and hydrophilicity collectively influence:
-
Solubility and Aggregation: Hydrophilic linkers can mitigate the inherent hydrophobicity of many small molecule payloads or ligands, preventing aggregation and improving formulation stability.[4]
-
Pharmacokinetics (PK): The linker's stability in circulation is paramount. Premature cleavage can lead to systemic toxicity from the released payload, while an overly stable linker might prevent the drug from reaching its intracellular target.[5]
-
Cell Permeability: Particularly for PROTACs, which must cross the cell membrane to function, the linker's properties are a major factor.[6] Flexible linkers can sometimes adopt folded conformations to shield polar surfaces, aiding membrane transit in a "chameleon effect."[1][7]
-
Efficacy: The linker must position the two functional ends at an optimal distance and orientation to facilitate the desired biological action, such as the formation of a stable ternary complex in the case of PROTACs.[8]
This guide focuses on a specific, yet representative, custom linker building block, [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid, to illustrate the strategic decisions involved in modern drug development.
Deep Dive: [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid
This molecule is not typically used as a complete linker itself, but rather as a sophisticated building block for constructing more complex linker systems.
Chemical Structure and Properties:
-
CAS Number: 756874-17-6[9]
-
Core Structure: An ethylene glycol-based backbone provides hydrophilicity and flexibility.
-
N-Boc Group: The tert-Butyloxycarbonyl (Boc) group is a standard protecting group in peptide synthesis, allowing for controlled, stepwise assembly of the final linker.
-
N-methyl Group: The methylation of the amine is a critical feature. It removes a hydrogen bond donor, which can be advantageous for improving cell permeability by reducing the molecule's polar surface area (PSA).
-
Carboxylic Acid: This functional group provides a convenient handle for conjugation to an amine on another part of the molecule (e.g., a payload or another linker component) via amide bond formation.
Reported Advantages: The inclusion of building blocks like this aims to confer specific, desirable properties that are often lacking in simpler, off-the-shelf linkers.
-
Enhanced Solubility: The ethoxy-acetic acid motif is a short polyethylene glycol (PEG)-like structure, which is well-known to increase the water solubility of conjugated molecules.[4]
-
Modulated Permeability: While the PEG-like structure adds polarity, the N-methylation strategically reduces the hydrogen bond donor count, a key tactic in optimizing PROTACs and other molecules that must navigate the "middle space" beyond Lipinski's Rule of 5.[7]
-
Metabolic Stability: The N-methylation can also sterically hinder enzymatic degradation at that position, potentially improving metabolic stability.
Disadvantages and Costs:
-
Synthesis Complexity: This is not a commodity chemical. Its synthesis is a multi-step process, which increases the cost and lead time for acquiring it.[9] A similar, but simpler, unprotected version, [2-(2-aminoethoxy)ethoxy]acetic acid, also requires a multi-step synthesis from commercially available starting materials.[10]
-
Cost: As a specialty building block, its price per gram is significantly higher than that of common linkers like simple alkyl chains or basic PEG reagents.[9][11]
-
Purification Challenges: The hydrophilic nature of such linkers can sometimes complicate purification by standard reverse-phase chromatography.
The Alternatives: A Comparative Landscape
The choice to use a custom building block must be weighed against established alternatives. The ideal linker is always context-dependent, relying on the specific target, payload, and desired therapeutic profile.
| Linker Class | Example(s) | Key Advantages | Key Disadvantages | Best For... |
| Custom Hydrophilic (e.g., derived from [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid) | N-methylated PEG-like structures | Fine-tuned solubility/permeability balance, potential for improved metabolic stability. | High cost, complex synthesis, longer development timelines. | PROTACs and ADCs where poor physicochemical properties are a primary obstacle. |
| Standard PEG Linkers | Amino-PEGn-acid, Maleimide-PEGn-NHS ester | High hydrophilicity, well-understood properties, commercially available in various lengths.[4] | Potential for immunogenicity (anti-PEG antibodies)[12], can decrease cell permeability if too long/polar. | ADCs requiring enhanced solubility and circulation half-life; PROTACs needing basic spacing. |
| Alkyl Chains | Simple -(CH2)n- chains | Simple to synthesize, lipophilic (can aid permeability), synthetically versatile.[13] | Poor aqueous solubility, can lead to aggregation of the final conjugate. | Early-stage PROTACs where synthetic tractability is prioritized for rapid screening. |
| Cleavable Linkers | Valine-citrulline dipeptide, disulfide bonds, pH-sensitive hydrazones | Designed for specific release of payload in the target environment (e.g., lysosome, reductive cytoplasm).[14] | Potential for premature cleavage in circulation leading to off-target toxicity; can be complex to synthesize. | ADCs where intracellular release of an unmodified payload is required for efficacy. |
| Non-Cleavable Linkers | Thioether (e.g., from maleimide chemistry) | High stability in plasma, reduces risk of off-target payload release.[] | The payload remains attached to the linker/antibody after degradation, which can affect its activity and clearance. | ADCs where the payload is active even when conjugated to an amino acid remnant. |
| Alternative Polymers | Zwitterionic polymers, polycarbonates | Potentially lower immunogenicity than PEG, highly hydrophilic.[15][16] | Less established in clinical use, synthesis and conjugation chemistry can be less mature. | Next-generation conjugates aiming to overcome PEG-related immunogenicity.[15] |
Experimental Validation: A Framework for Linker Selection
Trustworthy linker selection relies on a self-validating system of comparative experiments. The goal is to isolate the linker's contribution to performance.
Workflow for Linker Evaluation
The following diagram outlines a logical workflow for selecting and validating a linker for a PROTAC molecule, a particularly challenging modality.
Caption: A tiered workflow for rational linker selection and validation.
Experimental Protocol 1: Comparative Plasma Stability
Causality: This assay directly assesses the linker's (and the overall molecule's) susceptibility to enzymatic degradation in a physiologically relevant matrix. A linker that is rapidly cleaved will result in systemic exposure to the payload/ligands, a major safety and efficacy concern.[5]
Methodology:
-
Preparation: Prepare stock solutions (10 mM in DMSO) of each test conjugate (e.g., PROTACs with custom, PEG, and alkyl linkers).
-
Incubation: Dilute the stock solutions to a final concentration of 1 µM in fresh plasma (human, mouse, or rat) pre-warmed to 37°C. Include a control sample in heat-inactivated plasma to assess non-enzymatic degradation.
-
Time Points: Aliquot samples at T=0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Stop the reaction at each time point by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Calculation: Plot the percentage of remaining parent compound versus time and calculate the half-life (t½).
Experimental Protocol 2: Caco-2 Permeability Assay
Causality: The Caco-2 cell line forms a polarized monolayer that is the gold standard for in vitro prediction of intestinal permeability and the identification of active efflux transporters.[17][18] For orally bioavailable PROTACs, this assay is critical for determining if a linker's properties facilitate or hinder absorption.[6][19]
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a tight monolayer. Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Bidirectional Transport:
-
A-to-B (Apical to Basolateral): Add the test compound (e.g., 10 µM) to the apical (upper) chamber.
-
B-to-A (Basolateral to Apical): Add the test compound to the basolateral (lower) chamber.
-
-
Sampling: At specified time points (e.g., 120 minutes), take samples from the receiver chamber.
-
Analysis: Quantify the compound concentration in the donor and receiver chambers using LC-MS/MS. Include high-permeability (Propranolol) and low-permeability (Atenolol) controls.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein.
-
Note: Low recovery can be an issue for "sticky" PROTACs. Adding a low percentage of BSA (e.g., 0.25%) to the basolateral chamber can sometimes improve recovery without compromising data integrity.[20]
-
Cost-Benefit Analysis: A Decision Framework
The decision to invest in a custom linker building block like [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid is a strategic one.
The "Cost" Axis:
-
Monetary: High initial cost for custom synthesis or purchase of the building block.
-
Time: Longer lead times for synthesis and incorporation into the final molecule compared to using off-the-shelf linkers.
-
Risk: The synthetic route may be challenging, and the final linker may not provide the expected benefit, representing a sunk cost.
The "Benefit" Axis:
-
Performance: A well-designed custom linker can solve critical issues that plague standard linkers. It can turn a non-permeable, insoluble, or unstable molecule into a viable drug candidate.
-
Intellectual Property: Novel linkers can be a key component of a composition of matter patent, providing a stronger competitive advantage.
-
Therapeutic Index: By improving stability and reducing off-target effects, a superior linker can significantly widen the therapeutic window, increasing the probability of clinical success.[]
Decision Matrix:
| Project Stage | Key Challenge | Recommendation | Rationale |
| Early Discovery | Rapidly testing multiple target/E3 ligand pairs. | Use simple, commercially available linkers (Alkyl, PEG). | The goal is speed and establishing a preliminary structure-activity relationship (SAR). Cost and complexity should be minimized. |
| Lead Optimization | A lead compound shows good potency but has poor solubility or permeability. | Strongly consider a custom linker. | This is the ideal scenario for investing in a linker like one derived from [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid. The potential benefit of rescuing a promising lead compound justifies the cost. |
| Preclinical Development | A candidate ADC shows evidence of linker instability or aggregation. | Evaluate alternative linker chemistries (e.g., cleavable vs. non-cleavable) or custom hydrophilic linkers. | At this stage, de-risking the candidate for clinical trials is paramount. The cost of linker re-engineering is minor compared to the cost of a failed clinical trial. |
Conclusion & Future Perspectives
The choice of a linker is not a trivial decision but a strategic investment in the quality and performance of a therapeutic candidate. While standard linkers like alkyl chains and PEGs are invaluable tools for early discovery, custom building blocks such as [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid offer a pathway to solve complex drug delivery challenges. They provide the ability to meticulously tune the physicochemical properties of a molecule, directly addressing common failure points like poor solubility and low cell permeability.
The cost-benefit analysis clearly favors the use of simple linkers for initial screening, but pivots sharply toward custom, rationally designed linkers during lead optimization. The higher upfront cost in time and resources is often justified by the significant value added in creating a more effective, safer, and patentable therapeutic. As the field moves toward increasingly complex targets, the demand for innovative linker technologies—including degradable polymers and stimuli-responsive systems—will only continue to grow, further emphasizing the linker's central role in modern drug design.
References
- Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC. PubMed Central.
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Impact of Linker Composition on VHL PROTAC Cell Permeability - ACS Publications. ACS Publications. URL: [Link]
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Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC. NIH. URL: [Link]
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6 PEG Alternatives You Should Be Thinking About. Bioprocess Online. URL: [Link]
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The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC. NIH. URL: [Link]
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Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC. PubMed Central. URL: [Link]
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Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates | Journal of Medicinal Chemistry. ACS Publications. URL: [Link]
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Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online. URL: [Link]
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Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines. Aragen. URL: [Link]
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Impact of linker length on the activity of PROTACs - PMC. NIH. URL: [Link]
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Hydrophilic Polycarbonates: Promising Degradable Alternatives to Poly(ethylene glycol)-Based Stealth Materials | Macromolecules. ACS Publications. URL: [Link]
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(PDF) Assessment of Physical Stability of an Antibody Drug Conjugate by Higher Order Structure Analysis: Impact of Thiol- Maleimide Chemistry. ResearchGate. URL: [Link]
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(2-Amino-ethoxy)-acetic acid. Oakwood Chemical. URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. Equally critical is the safe and compliant disposal of these compounds. This guide provides a detailed protocol for the proper disposal of [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid (CAS 220556-34-9), a compound featuring a Boc-protected amine, an ether linkage, and a carboxylic acid moiety. The procedures outlined here are grounded in an understanding of the potential hazards associated with its structural components and are designed to ensure the safety of laboratory personnel and environmental protection.
Hazard Assessment and Chemical Profile
-
Acetic Acid Moiety : The presence of the acetic acid group suggests that the compound is acidic. Concentrated solutions of similar carboxylic acids can be corrosive and irritating to the skin and eyes.[1][2]
-
Boc-Protected Amine : The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[3][4] While the compound itself may not be highly reactive, its decomposition could release isobutylene and carbon dioxide.
-
Amino Acid Derivatives : Similar amino acid derivatives are often classified as skin and eye irritants.[5][6] For instance, the related compound 2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)ethoxy]acetic acid is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
Based on this analysis, [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid should be handled as a potentially hazardous substance that is likely an irritant to the skin, eyes, and respiratory tract.
Table 1: Hazard Profile based on Structural Analogs
| Hazard Classification | Anticipated for [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid | Rationale |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Based on data for similar Boc-protected amino acid derivatives.[7] |
| Serious Eye Damage/Irritation | Category 2A (Irritant) | Based on data for similar Boc-protected amino acid derivatives.[7] |
| Acute Toxicity | Data not available; assume harmful if ingested or inhaled. | General precaution for non-characterized research chemicals. |
| Environmental Hazards | Data not available; avoid release to the environment. | Prudent practice for synthetic organic compounds. |
Personal Protective Equipment (PPE)
Before handling [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid for disposal, ensure the following PPE is worn:
-
Eye Protection : Chemical safety goggles are mandatory.
-
Hand Protection : Nitrile or other chemically resistant gloves should be worn.
-
Body Protection : A standard laboratory coat is required.
-
Respiratory Protection : If handling the solid form where dust may be generated, or if working with solutions outside of a fume hood, a respirator may be necessary.
Waste Segregation and Containerization
Proper segregation of chemical waste is paramount to prevent accidental reactions and to ensure compliant disposal.
-
Waste Stream : This compound should be disposed of as hazardous chemical waste. Do not mix it with non-hazardous waste.
-
Container : Use a designated, properly labeled, and sealable hazardous waste container. The container should be made of a material compatible with acidic organic compounds (e.g., high-density polyethylene).
-
Labeling : The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid"
-
The primary hazards (e.g., "Irritant," "Acidic")
-
The date of accumulation
-
Disposal Workflow
The following diagram and step-by-step protocol outline the decision-making process and actions for the disposal of [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid.
Caption: Disposal workflow for [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid.
Experimental Protocol: Step-by-Step Disposal
For Solid Waste (e.g., unused reagent, contaminated material):
-
Work Area : Perform all operations within a certified chemical fume hood.
-
Transfer : Carefully transfer the solid waste into a designated hazardous waste container using a clean spatula or scoop. Avoid generating dust.
-
Decontamination : Decontaminate any surfaces or equipment that came into contact with the chemical using an appropriate solvent (e.g., 70% ethanol) and collect the cleaning materials as hazardous waste.
-
Container Sealing : Securely seal the waste container.
-
Labeling : Ensure the container is accurately and fully labeled as described in Section 3.
-
Storage : Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Pickup : Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[8]
For Liquid Waste (e.g., solutions in organic solvents):
-
Work Area : Conduct all transfers within a chemical fume hood.
-
Transfer : Pour the liquid waste into a designated liquid hazardous waste container. Be mindful of potential incompatibilities with other contents of the container. It is best practice to use a dedicated container for this waste stream if unsure.
-
Container Sealing : Securely cap the waste container.
-
Labeling : Label the container with all components of the waste solution and their approximate concentrations, in addition to the standard hazardous waste labeling requirements.
-
Storage : Store the container in a designated area for flammable or corrosive liquids, depending on the solvent, and within secondary containment.
-
Pickup : Schedule a pickup with your institution's EHS or a certified waste disposal contractor.
Important Considerations:
-
Neutralization : While dilute solutions of simple carboxylic acids can sometimes be neutralized and disposed of down the drain, this is not recommended for [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid due to the presence of the Boc-protected amine and the lack of comprehensive toxicity data.[8] The products of neutralization and potential side reactions are not well-characterized.
-
Spills : In the event of a small spill, absorb the material with a non-reactive absorbent material (e.g., vermiculite, sand).[9] Collect the absorbed material into a hazardous waste container and decontaminate the area. For larger spills, evacuate the area and contact your institution's emergency response team.
By adhering to these procedures, you can ensure the safe and compliant disposal of [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid, thereby protecting yourself, your colleagues, and the environment.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)ethoxy]acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2020). What is the proper disposal of dansyl-substituted amino acids? Retrieved from [Link]
-
Doctor 2018. (n.d.). Amino acid metabolism: Disposal of Nitrogen. Retrieved from [Link]
-
Redox. (2020). Safety Data Sheet Acetic Acid, Glacial. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). Tert-Butyloxycarbonyl Protecting Group. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 10.2: Amino Acids Degradation. Retrieved from [Link]
-
U.S. Coast Guard. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from [Link]
-
Ohio.gov. (n.d.). ACETIC ACID. Retrieved from [Link]
-
SlidePlayer. (n.d.). Disposal of Nitrogen. - Amino Acids Metabolism. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Biochemistry, Amino Acid Synthesis and Degradation. StatPearls. Retrieved from [Link]
-
Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link]
-
ACS Publications. (2026). A Strategy for the Stereoselective Synthesis of Contiguous Triamines via Aziridine Intermediate. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
